molecular formula C60H116O6 B7804146 Glyceryl trinonadecanoate

Glyceryl trinonadecanoate

Katalognummer: B7804146
Molekulargewicht: 933.6 g/mol
InChI-Schlüssel: IZTDYXKTXNJHMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glyceryl trinonadecanoate is a useful research compound. Its molecular formula is C60H116O6 and its molecular weight is 933.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,3-di(nonadecanoyloxy)propyl nonadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58(61)64-55-57(66-60(63)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTDYXKTXNJHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H116O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol trinonadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26536-13-0
Record name 1,1′,1′′-(1,2,3-Propanetriyl) trinonadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26536-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Melting Point

71 °C
Record name Glycerol trinonadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Glyceryl Trinonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl trinonadecanoate, also known as trinonadecanoin, is a saturated triglyceride composed of a glycerol (B35011) backbone esterified with three nonadecanoic acid chains. As a high-purity lipid, it serves as a valuable tool in various research and development applications, including lipidomics, drug delivery systems, and as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the known physical properties of this compound, details relevant experimental protocols for their determination, and presents a logical workflow for its physical characterization.

Core Physical Properties

The physical characteristics of this compound are primarily dictated by its long, saturated fatty acid chains, which lead to a well-ordered crystalline structure at room temperature.

Data Presentation
PropertyValueSource(s)
Molecular Formula C₆₀H₁₁₆O₆[1]
Molecular Weight 933.56 g/mol [1]
CAS Number 26536-13-0[1]
Physical Form Solid, Powder
Melting Point Data not available. Estimated to be similar to other long-chain saturated triglycerides (e.g., Tristearin: 55-73 °C)[2].
Boiling Point Data not available. Triglycerides typically decompose at high temperatures before boiling under atmospheric pressure.
Density Data not available.
Solubility in Water Practically insoluble.[3]
Solubility in Organic Solvents Expected to be soluble in nonpolar organic solvents like chloroform (B151607) and diethyl ether, and sparingly soluble in ethanol.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid triglycerides like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.

Density Determination (Gas Pycnometry)

For powdered solids, gas pycnometry provides an accurate measurement of true density.

Methodology:

  • A known mass of this compound powder is placed in a sample chamber of a known volume.

  • An inert gas, typically helium, is introduced into the chamber and then expanded into a second chamber of known volume.

  • The pressure difference before and after the expansion is measured.

  • Using the ideal gas law, the volume of the solid sample can be accurately determined, and subsequently, its density is calculated (mass/volume).

Solubility Determination (Gravimetric Method)

This method determines the solubility of a substance in a particular solvent.

Methodology:

  • An excess amount of this compound is added to a known volume of a specific solvent (e.g., ethanol, chloroform) in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

  • The undissolved solid is separated from the solution by filtration or centrifugation.

  • A known volume of the saturated solution is then carefully evaporated to dryness.

  • The mass of the remaining solid residue is measured, allowing for the calculation of the solubility in terms of mass per unit volume (e.g., mg/mL).

Logical Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a triglyceride such as this compound.

G cluster_0 Material Acquisition and Initial Assessment cluster_1 Primary Physical Property Determination cluster_2 Thermal Behavior Analysis cluster_3 Data Compilation and Reporting A Obtain High-Purity this compound B Visual Inspection (Physical Form, Color) A->B C Melting Point Analysis (Capillary Method) B->C D Density Measurement (Gas Pycnometry) B->D E Solubility Profiling (Gravimetric Method in various solvents) B->E F Thermogravimetric Analysis (TGA) (Decomposition Temperature) B->F G Summarize Data in Technical Guide C->G D->G E->G F->G

Caption: Workflow for the physical characterization of this compound.

References

A Comprehensive Technical Guide to Glyceryl Trinonadecanoate for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl trinonadecanoate, a triacylglycerol composed of a glycerol (B35011) backbone esterified with three nonadecanoic acid chains, serves as a crucial molecule in various scientific domains. Its primary application lies in lipidomics and metabolic research, where it is frequently employed as an internal standard for the quantification of triacylglycerols in biological samples. This technical guide provides an in-depth overview of this compound, encompassing its chemical synonyms, physicochemical properties, relevant experimental protocols, and its role in metabolic pathways.

Chemical Identity and Synonyms

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Identifier Type Identifier Source
Systematic Name 1,3-bis(nonadecanoyloxy)propan-2-yl nonadecanoate (B1228766)IUPAC
Common Name This compound
Synonym TrinonadecanoinMeSH, Sigma-Aldrich[1]
Synonym TG(19:0/19:0/19:0)Sigma-Aldrich[1]
Synonym 1,2,3-Propanetriyl trinonadecanoateHMDB
Synonym TrinonadecanoylglycerolMeSH, HMDB
CAS Number 26536-13-0Sigma-Aldrich[1]
Molecular Formula C60H116O6Sigma-Aldrich[1]
Molecular Weight 933.56 g/mol Sigma-Aldrich[1]
PubChem CID 4670742PubChem
InChI Key IZTDYXKTXNJHMQ-UHFFFAOYSA-NSigma-Aldrich[1]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

Property Value Source
Appearance White powder or flakesSigma-Aldrich[1]
Purity ≥99% (GC)Sigma-Aldrich
Melting Point 71 °CHMDB
Storage Temperature -20°CSigma-Aldrich[1]
Solubility Insoluble in water. Soluble in organic solvents like chloroform (B151607) and hexane (B92381).General chemical knowledge

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. This section outlines key experimental protocols.

Synthesis of Triacylglycerols via Esterification

Materials:

  • Glycerol

  • Nonadecanoic acid

  • Lewis acid catalyst (e.g., tin(II) chloride)[2] or lipase (B570770) (e.g., immobilized Candida antarctica lipase B)[3]

  • Organic solvent (e.g., toluene, hexane)

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure (Chemical Esterification):

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve glycerol and a 3-fold molar excess of nonadecanoic acid in toluene.

  • Add the Lewis acid catalyst (e.g., 1-5 mol% relative to glycerol).

  • Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography.

Purification by Column Chromatography

Purification of the synthesized this compound is essential to remove unreacted starting materials and byproducts.

Materials:

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently used as an internal standard for the quantitative analysis of triacylglycerols in biological samples.[4]

Materials:

  • Biological sample (e.g., serum, plasma, tissue homogenate)

  • This compound (as internal standard)

  • Chloroform/Methanol mixture (2:1, v/v) for lipid extraction

  • Boron trifluoride-methanol solution (for transesterification)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction:

    • To a known amount of the biological sample, add a precise amount of this compound internal standard solution.

    • Add chloroform/methanol (2:1, v/v) to the sample, vortex thoroughly, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Transesterification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add boron trifluoride-methanol solution to the dried lipid residue.

    • Heat the mixture at 100°C for 30 minutes to convert the triacylglycerols into fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • After cooling, add water and hexane to the reaction mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • The FAMEs are separated on the GC column based on their volatility and polarity.

    • The mass spectrometer detects and quantifies the individual FAMEs, including the methyl nonadecanoate derived from the internal standard.

    • Quantification of the endogenous triacylglycerols is achieved by comparing the peak areas of their constituent FAMEs to the peak area of the methyl nonadecanoate internal standard.

Biological Role and Signaling Pathways

This compound itself does not have a well-defined direct signaling role. However, as a triacylglycerol containing an odd-chain fatty acid (nonadecanoic acid), its metabolic fate is of significant interest in nutritional and metabolic research.[5]

Metabolism of Nonadecanoic Acid

Upon ingestion and digestion, this compound is hydrolyzed by lipases into glycerol and three molecules of nonadecanoic acid. While even-chain fatty acids are metabolized exclusively to acetyl-CoA through beta-oxidation, odd-chain fatty acids like nonadecanoic acid yield acetyl-CoA and one molecule of propionyl-CoA in the final round of beta-oxidation.[6][7]

This propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[6] This metabolic pathway is significant because succinyl-CoA is a gluconeogenic precursor, meaning that odd-chain fatty acids can contribute to net glucose synthesis, unlike even-chain fatty acids.

Signaling Implications

The metabolic products of nonadecanoic acid can have downstream signaling effects. For instance, propionyl-CoA and its metabolites can influence cellular metabolism and signaling pathways. Nonadecanoic acid itself has been shown to have some biological activities, including potential anti-tumor and anti-inflammatory effects through the inhibition of IL-12 production.[8] However, the direct signaling pathways of this compound are not well-elucidated.

Visualizations

Experimental Workflow for Lipid Analysis

experimental_workflow sample Biological Sample is Add Internal Standard (this compound) sample->is extraction Lipid Extraction (Chloroform/Methanol) is->extraction transesterification Transesterification (BF3-Methanol) extraction->transesterification fame_extraction FAME Extraction (Hexane) transesterification->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Workflow for the quantitative analysis of triacylglycerols using this compound as an internal standard.

Metabolic Pathway of Nonadecanoic Acid

metabolic_pathway cluster_hydrolysis Digestion cluster_beta_oxidation Beta-Oxidation cluster_tca_cycle Citric Acid Cycle & Gluconeogenesis gtn This compound lipase Lipases gtn->lipase glycerol Glycerol lipase->glycerol nona Nonadecanoic Acid (x3) lipase->nona nona_coa Nonadecanoyl-CoA nona->nona_coa Activation acetyl_coa Acetyl-CoA (x8) nona_coa->acetyl_coa propionyl_coa Propionyl-CoA nona_coa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization tca Citric Acid Cycle succinyl_coa->tca glucose Glucose (Gluconeogenesis) succinyl_coa->glucose

Caption: Metabolic fate of this compound, highlighting the metabolism of its nonadecanoic acid component.

Conclusion

This compound is an indispensable tool in lipid research, primarily valued for its role as an internal standard in quantitative analyses. Its unique odd-chain fatty acid composition also makes it a subject of interest in studies of lipid metabolism and its potential, though less understood, biological activities. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and understand the significance of this compound in their work.

References

The Anaplerotic Role and Metabolic Significance of Glyceryl Trinonadecanoate and its Constituent Odd-Chain Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triglycerides containing odd-chain fatty acids (OCFAs), such as glyceryl trinonadecanoate, represent a unique class of lipids with distinct metabolic fates and biological roles compared to their even-chain counterparts. This technical guide provides a comprehensive overview of the core biological functions of this compound, focusing on the metabolism of its constituent nonadecanoic acid (C19:0). We delve into the anaplerotic function of OCFAs, their potential role in modulating cellular signaling pathways, and the implications for metabolic diseases. This document includes a summary of available quantitative data, detailed experimental protocols for the analysis of triglycerides and fatty acids, and visualizations of key metabolic and experimental workflows to support further research and drug development in this area.

Introduction

Triglycerides are the primary form of energy storage in most eukaryotes, consisting of a glycerol (B35011) backbone esterified with three fatty acids.[1][2] While the majority of naturally occurring fatty acids possess an even number of carbon atoms, odd-chain fatty acids are also present in various biological systems, originating from dietary sources such as ruminant fat and milk, or synthesized endogenously by gut microbiota.[3][4] this compound is a triglyceride composed of glycerol and three molecules of nonadecanoic acid, a 19-carbon saturated fatty acid.[5][6] The metabolism of nonadecanoic acid diverges from that of even-chain fatty acids at the final step of β-oxidation, yielding propionyl-CoA in addition to acetyl-CoA.[7] This distinction confers unique biological properties, particularly an anaplerotic role in replenishing tricarboxylic acid (TCA) cycle intermediates. Emerging evidence also suggests a link between circulating levels of OCFAs and a reduced risk of metabolic diseases, pointing towards potential therapeutic applications.

Metabolism of this compound

The biological effects of this compound are primarily attributable to the metabolic fate of its constituent nonadecanoic acid following lipolysis.

Lipolysis

Initially, this compound is hydrolyzed by lipases to release glycerol and three molecules of nonadecanoic acid.[8] This process can occur in the digestive tract for dietary triglycerides or within cells for stored triglycerides.

β-Oxidation of Nonadecanoic Acid

Nonadecanoic acid undergoes β-oxidation in the mitochondria, a cyclical process that sequentially shortens the fatty acid chain by two-carbon units, producing acetyl-CoA in each cycle. Due to its odd number of carbons, the final cycle of β-oxidation of nonadecanoic acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7]

Anaplerotic Pathway of Propionyl-CoA

The propionyl-CoA generated from nonadecanoic acid metabolism serves as a key anaplerotic substrate. It is converted to the TCA cycle intermediate succinyl-CoA through a series of enzymatic reactions:[8]

  • Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase, a biotin-dependent enzyme, to form D-methylmalonyl-CoA.

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

  • Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme.

Succinyl-CoA then enters the TCA cycle, replenishing the pool of intermediates that may be depleted for biosynthesis or energy production.[9]

Signaling Pathways and Biological Effects

The metabolic products of this compound, particularly nonadecanoic acid and its downstream metabolites, may influence cellular signaling pathways, although direct evidence for C19:0 is limited. Research on other fatty acids provides a framework for potential mechanisms.

Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are known natural ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[10] Activation of PPARα, for instance, stimulates fatty acid oxidation.[11] It is plausible that nonadecanoic acid or its derivatives could modulate PPAR activity, thereby influencing metabolic gene programs.

AMP-Activated Protein Kinase (AMPK)

AMPK acts as a cellular energy sensor, and its activation promotes catabolic pathways such as fatty acid oxidation while inhibiting anabolic processes.[12] Some studies suggest that short-chain fatty acids can activate AMPK.[1][13] Whether long-chain OCFAs like nonadecanoic acid directly or indirectly influence AMPK signaling warrants further investigation.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[14][15] While the direct regulation of SREBPs by nonadecanoic acid has not been extensively studied, alterations in cellular lipid pools resulting from OCFA metabolism could indirectly impact SREBP activity as part of the homeostatic regulation of lipid metabolism.

Quantitative Data

Quantitative data on the specific biological effects of this compound are scarce in the literature. However, studies on its constituent fatty acid, nonadecanoic acid, and other odd-chain fatty acids provide some insights.

CompoundCell LineAssayEndpointResultReference
Nonadecanoic Acid (C19:0)HL-60 (Human promyelocytic leukemia)Proliferation AssayIC5068 µM[16]
Pentadecanoic Acid (C15:0)DOHH-2, GA-10, Mia PaCa-2, SU-DHL-4, MHH-PREB-1, NAMALWA (Human cancer cell lines)Cell Viability AssayRelative Cell Count≤ 60% at 50 µM[17]

Experimental Protocols

Quantification of Total Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and derivatization of total fatty acids from biological samples for GC-MS analysis.[18][19]

Materials:

  • Sample (cells, plasma, or tissue)

  • Deuterated internal standards (e.g., d3-pentadecanoic acid)

  • Methanol (B129727)

  • 1N KOH

  • 1N HCl

  • Iso-octane

  • 1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724)

  • 1% Diisopropylethylamine (DIPEA) in acetonitrile

  • Glass tubes (16x125 mm and 10x75 mm)

  • Vortex mixer

  • Centrifuge

  • Speedvac

  • GC-MS system with a suitable capillary column (e.g., CP Sil 88)

Procedure:

  • Sample Preparation:

    • Cells: Lyse cells in methanol and add a known amount of deuterated internal standard. Acidify with HCl to a final concentration of 25 mM.

    • Plasma: Add a known amount of deuterated internal standard to the plasma sample, mix with one volume of methanol, and acidify with HCl to a final concentration of 25 mM.

    • Tissue: Homogenize the tissue in methanol and add a known amount of deuterated internal standard.

  • Lipid Extraction:

    • Add 1 mL of iso-octane to the prepared sample in a 16x125 mm glass tube.

    • Vortex vigorously and centrifuge at 3000 x g for 1 minute to separate the layers.

    • Transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

    • Repeat the extraction with another 1 mL of iso-octane and combine the upper layers.

  • Saponification (for total fatty acids):

    • To the remaining methanol/aqueous fraction, add 500 µL of 1N KOH.

    • Incubate for 1 hour at 60°C.

    • Acidify with 500 µL of 1N HCl (check pH is < 5).

    • Repeat the iso-octane extraction as in step 2.

  • Derivatization:

    • Dry the combined iso-octane extracts under vacuum using a speedvac.

    • Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Dry the samples again under vacuum.

  • GC-MS Analysis:

    • Reconstitute the derivatized samples in 50 µL of iso-octane.

    • Inject 1 µL into the GC-MS system.

    • Use a temperature gradient suitable for separating fatty acid methyl esters (e.g., start at 80°C, ramp to 240°C).

    • Quantify the fatty acids by comparing the peak areas of the endogenous fatty acids to the corresponding deuterated internal standards.

Measurement of Intracellular Triglyceride Content

This protocol provides a method for quantifying triglyceride levels in cultured cells using a colorimetric assay.[4][20][21]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Homogenization buffer (e.g., PBS with 1% Triton X-100)

  • Triglyceride standard solution

  • Commercial triglyceride assay kit (containing lipase (B570770), glycerol kinase, glycerol phosphate (B84403) oxidase, and a colorimetric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Wash cultured cells with PBS.

    • Lyse the cells in homogenization buffer.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.

  • Standard Curve Preparation:

    • Prepare a series of triglyceride standards by serially diluting the stock standard solution in the assay buffer provided with the kit.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the cell lysate supernatant and each standard to separate wells of a 96-well plate.

    • Prepare a working reagent by mixing the components of the assay kit according to the manufacturer's instructions (this will typically include lipase to hydrolyze the triglycerides).

    • Add the working reagent (e.g., 90 µL) to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes) in the dark.

  • Measurement and Calculation:

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance versus the concentration of the triglyceride standards.

    • Determine the triglyceride concentration in the samples from the standard curve.

In Vitro Lipolysis Assay

This protocol measures the rate of lipolysis in cultured adipocytes by quantifying the release of glycerol into the medium.[22][23]

Materials:

  • Differentiated adipocytes in a multi-well plate (e.g., 3T3-L1 cells)

  • Lipolysis Wash Buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • Lipolysis stimulator (e.g., Isoproterenol)

  • Glycerol assay kit

  • 96-well plate for sample collection

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Gently wash the differentiated adipocytes twice with Lipolysis Wash Buffer.

    • Replace the wash buffer with Lipolysis Assay Buffer.

  • Stimulation of Lipolysis:

    • Add a lipolysis stimulator (e.g., isoproterenol (B85558) to a final concentration of 100 nM) to the appropriate wells. Include vehicle control wells.

    • Incubate the plate at 37°C for 1-3 hours.

  • Sample Collection:

    • At desired time points, collect a small aliquot of the medium from each well and transfer to a 96-well collection plate.

  • Glycerol Measurement:

    • Quantify the glycerol concentration in the collected media samples using a commercial glycerol assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the rate of lipolysis by determining the amount of glycerol released over time.

Visualizations

Metabolic Pathways

Triglyceride_Metabolism cluster_lipolysis Lipolysis cluster_beta_oxidation β-Oxidation cluster_anaplerosis Anaplerosis This compound This compound Lipases Lipases This compound->Lipases Glycerol Glycerol Lipases->Glycerol Nonadecanoic Acid (C19:0) Nonadecanoic Acid (C19:0) Lipases->Nonadecanoic Acid (C19:0) Acetyl-CoA Acetyl-CoA Nonadecanoic Acid (C19:0)->Acetyl-CoA Propionyl-CoA Propionyl-CoA Nonadecanoic Acid (C19:0)->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolism of this compound.

Experimental Workflow

Experimental_Workflow Biological Sample\n(Cells, Tissue, Plasma) Biological Sample (Cells, Tissue, Plasma) Lipid Extraction Lipid Extraction Biological Sample\n(Cells, Tissue, Plasma)->Lipid Extraction Triglyceride Quantification Triglyceride Quantification Lipid Extraction->Triglyceride Quantification Fatty Acid Analysis (GC-MS) Fatty Acid Analysis (GC-MS) Lipid Extraction->Fatty Acid Analysis (GC-MS) In Vitro Cell Culture In Vitro Cell Culture Treatment with\nthis compound Treatment with This compound In Vitro Cell Culture->Treatment with\nthis compound Lipolysis Assay Lipolysis Assay Treatment with\nthis compound->Lipolysis Assay Gene Expression Analysis\n(qRT-PCR, RNA-seq) Gene Expression Analysis (qRT-PCR, RNA-seq) Treatment with\nthis compound->Gene Expression Analysis\n(qRT-PCR, RNA-seq) Signaling Pathway Analysis\n(Western Blot, etc.) Signaling Pathway Analysis (Western Blot, etc.) Treatment with\nthis compound->Signaling Pathway Analysis\n(Western Blot, etc.)

Caption: Workflow for Investigating the Biological Role of this compound.

Conclusion

This compound and other odd-chain triglycerides are metabolically distinct lipids with the potential to influence cellular energy homeostasis and signaling. Their anaplerotic role, mediated by the production of propionyl-CoA from odd-chain fatty acid β-oxidation, is a key feature that distinguishes them from even-chain triglycerides. While research into the specific signaling effects of nonadecanoic acid is ongoing, the established links between fatty acids and key metabolic regulators like PPARs and AMPK suggest promising avenues for investigation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further explore the biological functions of this compound and its potential therapeutic applications in metabolic diseases. Further studies are warranted to elucidate the precise molecular mechanisms underlying the observed associations between odd-chain fatty acids and improved metabolic health.

References

Decoding the Certificate of Analysis for Glyceryl Trinonadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for Glyceryl Trinonadecanoate (GTN), a high-purity saturated triglyceride. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, purity, and suitability of this raw material in research, development, and manufacturing of pharmaceutical products. This document will dissect the key components of a typical CoA for GTN, offering detailed experimental protocols and clear data presentation to aid in its interpretation and use.

Understanding the Certificate of Analysis: Key Parameters

A Certificate of Analysis for this compound is a formal document issued by the manufacturer that confirms the product meets a specific set of quality standards. It provides a detailed summary of the analytical tests performed on a specific batch, the results of those tests, and the acceptance criteria.

Identification and General Properties

This section provides fundamental information about the compound.

ParameterSpecification
Product Name This compound
Synonym(s) Trinonadecanoin, TG(19:0/19:0/19:0)
CAS Number 26536-13-0
Molecular Formula C₆₀H₁₁₆O₆
Molecular Weight 933.57 g/mol
Appearance White to off-white solid/powder
Solubility Soluble in chloroform (B151607) and ethyl acetate
Purity and Assay Data

The purity of this compound is a critical parameter and is typically determined by Gas Chromatography (GC) with Flame Ionization Detection (FID).

TestMethodSpecificationExample Result
Purity (Assay) Gas Chromatography (GC-FID)≥ 99.0%99.7%
Identity Conforms to Structure (by ¹H NMR and/or MS)ConformsConforms
Physical and Chemical Data

These parameters further characterize the physical nature of the substance.

TestMethodSpecificationExample Result
Melting Point USP <741>Report Value76-78 °C
Loss on Drying USP <731>≤ 0.5%0.1%
Residue on Ignition USP <281>≤ 0.1%< 0.1%

Experimental Protocols: A Closer Look at the Methodologies

Detailed and validated analytical methods are the backbone of a reliable Certificate of Analysis. Below are the typical experimental protocols used for the key tests performed on this compound.

Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. For a high molecular weight compound like this compound, high-temperature GC is employed.

Principle: The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The Flame Ionization Detector (FID) generates a current proportional to the amount of organic analyte burning in a hydrogen flame.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ht, 30 m x 0.25 mm, 0.10 µm film thickness, or equivalent high-temperature column.

  • Injector: Cool On-Column or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 min.

    • Ramp 1: 15 °C/min to 340 °C.

    • Hold at 340 °C for 15 min.

  • Injector Temperature: 155 °C.

  • Detector Temperature: 350 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of chloroform.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve Sample->Dissolution Solvent Chloroform Solvent->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation in Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Purity Purity Result Calculation->Purity

GC-FID Workflow for Purity Analysis

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and confirmation of a molecule's identity by analyzing the magnetic properties of its atomic nuclei.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) is detected and plotted as a spectrum. The chemical shift, integration, and multiplicity of the signals provide detailed information about the molecular structure.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

Experimental Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 4.08 s

  • Relaxation Delay: 1.0 s

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.

Expected ¹H NMR Spectral Data (Chemical Shifts in ppm):

  • ~5.27 (m, 1H): CH proton of the glycerol (B35011) backbone.

  • ~4.30 (dd, 2H) & ~4.15 (dd, 2H): CH₂ protons of the glycerol backbone.

  • ~2.30 (t, 6H): α-Methylene protons of the fatty acid chains.

  • ~1.62 (quint, 6H): β-Methylene protons of the fatty acid chains.

  • ~1.25 (br s, large): Methylene protons of the fatty acid chains.

  • ~0.88 (t, 9H): Terminal methyl protons of the fatty acid chains.

NMR_Analysis_Logic cluster_nmr ¹H NMR Analysis cluster_interpretation Spectral Interpretation Sample GTN in CDCl₃ NMR_Spectrometer 400 MHz NMR Spectrometer Sample->NMR_Spectrometer Spectrum ¹H NMR Spectrum NMR_Spectrometer->Spectrum Chemical_Shift Chemical Shift (δ) Spectrum->Chemical_Shift Integration Integration (Area) Spectrum->Integration Multiplicity Multiplicity (Splitting) Spectrum->Multiplicity Structure_Confirmation Structure Confirmation Chemical_Shift->Structure_Confirmation Integration->Structure_Confirmation Multiplicity->Structure_Confirmation

Logic of ¹H NMR for Structure Confirmation

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle: Infrared radiation is passed through the sample. Different functional groups absorb radiation at characteristic frequencies, resulting in an infrared spectrum that serves as a molecular "fingerprint."

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Accessory: Attenuated Total Reflectance (ATR).

Experimental Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Characteristic FTIR Peaks (in cm⁻¹):

  • ~2918 & ~2850: C-H stretching vibrations of the long alkyl chains.

  • ~1745: C=O stretching vibration of the ester functional group.

  • ~1465: C-H bending vibrations.

  • ~1160: C-O stretching vibration of the ester group.

Conclusion

The Certificate of Analysis for this compound is a critical document that provides assurance of its identity, purity, and quality. For researchers, scientists, and drug development professionals, a thorough understanding of the data presented and the methodologies employed is paramount for regulatory compliance and the success of their work. This guide provides the foundational knowledge to confidently interpret the CoA for this compound, ensuring its appropriate and effective use in scientific and developmental endeavors.

A Technical Guide to High-Purity Glyceryl Trinonadecanoate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity Glyceryl trinonadecanoate.

Commercial Availability and Specifications

High-purity this compound (CAS No. 26536-13-0), also known as Trinonadecanoin, is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. It is typically supplied as a white to off-white powder with a purity of 99% or greater, confirmed by gas chromatography (GC). Below is a summary of key specifications from leading suppliers.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MilliporeSigma (formerly Sigma-Aldrich) ≥99.0% (GC)26536-13-0C₆₀H₁₁₆O₆933.56
Larodan >99%26536-13-0C₆₀H₁₁₆O₆933.56
LGC Standards Analytical Standard Grade26536-13-0C₆₀H₁₁₆O₆933.56

Core Application: Internal Standard for Triglyceride Quantification

The primary application of high-purity this compound is as an internal standard for the accurate quantification of triglycerides in biological samples, such as serum, by gas chromatography (GC).[1] Its utility stems from the fact that nonadecanoic acid (C19:0), the fatty acid component of this compound, is naturally present in very low abundance in most biological systems. This minimizes the risk of interference with endogenous triglycerides, ensuring a more accurate measurement.

The internal standard method involves adding a known amount of this compound to the sample prior to extraction and analysis. By comparing the peak area of the analyte triglycerides to the peak area of the internal standard, variations in sample injection volume, detector response, and sample loss during preparation can be corrected for, leading to highly precise and accurate quantification.

Experimental Protocol: Quantification of Triglycerides in Serum using this compound as an Internal Standard

This protocol is adapted from the established methodology for triglyceride analysis by gas chromatography.[1]

1. Materials and Reagents:

2. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a precise amount of this compound.

  • Dissolve it in chloroform to a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C in a tightly sealed vial.

3. Sample Preparation and Lipid Extraction:

  • To 100 µL of serum in a glass tube, add a known volume (e.g., 50 µL) of the this compound internal standard stock solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.5 mL of 0.9% sodium chloride solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Pass the collected organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of hexane (e.g., 100 µL) for GC analysis.

4. Gas Chromatography (GC) Analysis:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for high-temperature analysis.

  • Column: A non-polar capillary column, such as a DB-5ht or equivalent, is recommended for triglyceride analysis.

  • Injector: On-column or splitless injection is preferred to minimize discrimination of high molecular weight compounds.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 200°C

    • Ramp: 5°C/min to 350°C

    • Hold at 350°C for 10 minutes

  • Detector Temperature: 370°C

  • Injection Volume: 1 µL

5. Data Analysis:

  • Identify the peaks corresponding to the triglycerides in the sample and the this compound internal standard based on their retention times.

  • Integrate the peak areas for all identified triglycerides and the internal standard.

  • Calculate the response factor for each triglyceride relative to the internal standard using a calibration standard containing known amounts of the triglycerides and the internal standard.

  • Calculate the concentration of each triglyceride in the original serum sample using the following formula:

    Concentration of Triglyceride = (Area of Triglyceride Peak / Area of Internal Standard Peak) x (Concentration of Internal Standard / Response Factor)

Visualizations

Experimental Workflow for Triglyceride Quantification

experimental_workflow sample Serum Sample extraction Lipid Extraction (Chloroform/Methanol) sample->extraction is This compound (Internal Standard) is->extraction separation Phase Separation (Centrifugation) extraction->separation drying Solvent Evaporation (Nitrogen Stream) separation->drying reconstitution Reconstitution (Hexane) drying->reconstitution gc Gas Chromatography (GC-FID) reconstitution->gc data Data Analysis (Peak Integration & Quantification) gc->data

Caption: Workflow for the quantification of triglycerides in serum using this compound as an internal standard.

Logical Relationship of the Internal Standard Method

internal_standard_logic cluster_sample Sample Preparation cluster_analysis GC Analysis Analyte Analyte (Triglycerides) Analyte_Peak Analyte Peak Area Analyte->Analyte_Peak IS Internal Standard (Known Amount) IS_Peak IS Peak Area IS->IS_Peak Ratio Peak Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: The principle of the internal standard method for accurate quantification in chromatography.

References

An In-depth Technical Guide to the Safety and Handling of Glyceryl Trinonadecanoate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Glyceryl trinonadecanoate powder, a high-purity triglyceride essential for various biochemical and research applications. Adherence to the protocols and safety measures outlined herein is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound, also known as Trinonadecanoin, is a triglyceride composed of a glycerol (B35011) backbone esterified with three nonadecanoic acid chains. It is a combustible solid, typically supplied as a powder, and is primarily used as an analytical standard in lipid research, particularly in gas chromatography.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonyms Trinonadecanoin, TG(19:0/19:0/19:0)[2][4]
CAS Number 26536-13-0[2][4]
Molecular Formula C₆₀H₁₁₆O₆[4]
Molecular Weight 933.56 g/mol [4]
Appearance Powder[2]
Storage Temperature -20°C[2]
Purity ≥99%[2]
Functional Group Ester[2]
Lipid Type Neutral glyceride[2]

Hazard Identification and Toxicology

According to available Safety Data Sheets for its synonym, Trinonadecanoin, this compound is not classified as a hazardous substance .[5] However, as with any chemical powder, it may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.

Table 2: Toxicological Data Summary

Toxicity EndpointResultSpeciesReference
Acute Oral Toxicity No data available for this compound. For a related compound, Trihydroxystearin, no deaths were reported at a dose of 5 g/kg.Rat[6]
Skin Corrosion/Irritation Not expected to be a skin irritant.[6]
Eye Damage/Irritation May cause mild irritation.Rabbit[6]
Mutagenicity Not mutagenic in Ames test.[6]

Due to the lack of specific quantitative toxicological data (LD50/LC50) for this compound, it is prudent to handle it with the care afforded to all laboratory chemicals, minimizing exposure and adhering to standard safety protocols.

Handling and Storage

Proper handling and storage are paramount to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Respiratory Protection: A NIOSH-approved N95 dust mask is recommended to avoid inhalation of the powder.[2]

  • Skin and Body Protection: A laboratory coat should be worn.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.

  • Avoid generating dust during handling.

  • Use appropriate tools for weighing and transferring the powder.

  • After handling, wash hands thoroughly with soap and water.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly sealed container in a freezer at -20°C.[2]

  • Keep away from oxidizing agents.

  • The substance is classified as a combustible solid (Storage Class 11).[1][2]

Accidental Release and First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

In the event of a spill, wear appropriate PPE, sweep up the spilled powder carefully to avoid creating dust, and place it in a sealed container for disposal.

Fire Fighting Measures

This compound is a combustible solid.[1][2]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: A direct water jet may scatter the powder and spread the fire.

  • Hazardous Combustion Products: Carbon monoxide and carbon dioxide.

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

This compound is frequently used as an internal standard in the quantitative analysis of triglycerides and fatty acids by gas chromatography (GC).[1][7]

Preparation of Standard Solutions

Objective: To prepare a stock and working solution of this compound for use as an internal standard.

Materials:

  • This compound powder

  • Hexane (B92381) (or other suitable organic solvent)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a volumetric flask of an appropriate volume.

  • Add a small amount of hexane to dissolve the powder.

  • Once dissolved, fill the flask to the mark with hexane.

  • This stock solution can then be diluted to create working standards of desired concentrations.[8]

Lipid Extraction and Transesterification for GC Analysis

Objective: To extract total lipids from a biological sample and convert the fatty acids to fatty acid methyl esters (FAMEs) for GC analysis, using this compound as an internal standard.[9][10]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard working solution

  • Chloroform:methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • 2% H₂SO₄ in methanol

  • Hexane

  • Saturated NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or water bath

Procedure:

  • Lipid Extraction:

    • To a known volume or weight of the biological sample in a glass centrifuge tube, add a precise volume of the this compound internal standard working solution.[8]

    • Add a chloroform:methanol (2:1, v/v) mixture to the tube.[8]

    • Vortex thoroughly.

    • Add 0.9% NaCl solution to induce phase separation.[8]

    • Vortex again and then centrifuge to separate the layers.[8]

    • Carefully collect the lower organic (chloroform) layer containing the lipids.[8]

    • Dry the extracted lipids under a gentle stream of nitrogen.[8]

  • Transesterification:

    • To the dried lipid extract, add 2% H₂SO₄ in methanol.[8]

    • Cap the tube securely and heat at 80°C for 1 hour.[8]

    • Cool the tube to room temperature.

    • Add hexane and saturated NaHCO₃ solution to neutralize the acid and extract the FAMEs.[8]

    • Vortex and centrifuge.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Add anhydrous Na₂SO₄ to remove any residual water.[8]

    • The sample is now ready for injection into the GC.

Disposal Considerations

Unused this compound powder and any waste materials contaminated with it should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.[11] It is recommended to consult with your institution's environmental health and safety department for specific guidelines.

Visualizations

Experimental_Workflow_for_GC_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample add_is Add this compound (Internal Standard) start->add_is extract Lipid Extraction (Chloroform:Methanol) add_is->extract dry_extract Dry Lipid Extract (Nitrogen Evaporation) extract->dry_extract transesterify Transesterification (H₂SO₄ in Methanol) dry_extract->transesterify extract_fames Extract FAMEs (Hexane) transesterify->extract_fames dry_fames Dry & Reconstitute FAMEs extract_fames->dry_fames gc_analysis Gas Chromatography (GC) Analysis dry_fames->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing

Caption: Workflow for Lipid Analysis using this compound.

Safe_Handling_Procedure cluster_ppe 1. Don Personal Protective Equipment (PPE) cluster_handling 2. Handling in Controlled Environment cluster_cleanup 3. Post-Handling Procedures ppe_items Safety Goggles Nitrile Gloves Lab Coat N95 Dust Mask handling_env Well-ventilated area (e.g., Fume Hood) weigh Weigh & Transfer Powder handling_env->weigh avoid_dust Avoid Dust Generation weigh->avoid_dust wash_hands Wash Hands Thoroughly avoid_dust->wash_hands store Store at -20°C in Sealed Container wash_hands->store dispose Dispose of Waste Properly store->dispose

Caption: Safe Handling Workflow for this compound Powder.

References

Methodological & Application

Application Note and Protocol: Preparation of a Stock Solution of Glyceryl Trinonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl trinonadecanoate, also known as trinonadecanoin, is a triglyceride composed of glycerol (B35011) and three units of nonadecanoic acid.[1][2] It is a high-purity lipid standard commonly utilized in biomedical research, particularly in studies involving lipid metabolism, and as an internal standard in gas chromatography (GC). As a very hydrophobic molecule, it is practically insoluble in water.[3] This document provides a detailed protocol for the preparation of a stock solution of this compound, ensuring safe handling and accurate concentration for downstream applications.

Physicochemical Data and Storage

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆₀H₁₁₆O₆[1]
Molecular Weight 933.56 g/mol [1][2]
Physical Form Powder[2]
Purity >99%[1]
Storage Temperature (Solid) -20°C
Solubility Practically insoluble in water. Soluble in organic solvents.[3]
Classification Combustible Solid

Health and Safety Precautions

This compound is classified as a combustible solid. When handling the powder, it is crucial to minimize dust generation and avoid all sources of ignition, including open flames, sparks, and hot surfaces.[4][5][6] Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves, should be worn at all times.[7] All handling of the powder should be conducted in a chemical fume hood to prevent inhalation and exposure.[4][8]

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in chloroform (B151607). Chloroform is a common solvent for lipids; however, other organic solvents such as hexane, dichloromethane, or a mixture of chloroform and methanol (B129727) could also be suitable. It is recommended to perform a small-scale solubility test if an alternative solvent is to be used.

Materials:

  • This compound (solid powder)

  • Chloroform (ACS grade or higher)

  • Argon or Nitrogen gas

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Spatula

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Water bath or heating block

  • Sonicator (optional)

Procedure:

  • Aliquotting the Solid:

    • Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture.

    • In a chemical fume hood, carefully weigh the desired amount of this compound powder into a clean, dry glass vial using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

    • Minimize the creation of dust during weighing.[5][8]

  • Dissolution:

    • Add a small volume of chloroform to the vial containing the weighed this compound.

    • Gently swirl the vial to wet the powder.

    • Bring the volume up to the final desired volume with chloroform.

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes to aid dissolution.

    • If the solid does not dissolve completely at room temperature, gentle warming in a water bath set to 30-40°C may be required.[9][10] Intermittent vortexing or sonication can also facilitate dissolution.[9][10] Caution: Chloroform is volatile and has a low boiling point. Avoid excessive heating.

  • Inert Gas Purging and Storage:

    • Once the this compound is completely dissolved, it is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent potential lipid oxidation, especially for long-term storage.

    • Tightly seal the vial with a PTFE-lined cap.

    • Label the vial clearly with the name of the compound, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C for long-term stability.[11] For short-term use, storage at 2-8°C may be acceptable, though stability under these conditions should be verified.[11]

Workflow Diagram

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Reagent to Room Temperature B Weigh this compound in Fume Hood A->B Safety First C Add Chloroform B->C Accurate Measurement D Vortex to Dissolve C->D E Gentle Warming/Sonication (if needed) D->E Incomplete Dissolution F Purge with Inert Gas D->F Complete Dissolution E->F G Seal and Label Vial F->G H Store at -20°C G->H Long-term Stability

Caption: Workflow for preparing a stock solution of this compound.

Stability of the Stock Solution

Triglyceride solutions are generally stable when stored at low temperatures. Studies on triglycerides in serum have shown good long-term stability at -20°C and -70°C.[11][12] To ensure the integrity of the stock solution, it is recommended to minimize freeze-thaw cycles by preparing smaller aliquots for daily or frequent use. Before each use, the solution should be brought to room temperature and vortexed to ensure homogeneity. Visually inspect the solution for any signs of precipitation or degradation before use.

References

Application Note: A Detailed Protocol for the Quantitative Analysis of Fatty Acids in Biological Samples Using Trinonadecanoin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of fatty acids in various biological samples. The methodology centers on the use of Trinonadecanoin (C19:0 Triglyceride) as an internal standard to ensure accuracy and reproducibility. The protocol details procedures for lipid extraction, saponification, and transesterification to fatty acid methyl esters (FAMEs) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID). This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for fatty acid profiling.

Introduction

Fatty acids are carboxylic acids with aliphatic chains that are fundamental components of complex lipids and play vital roles in cellular structure, energy storage, and signaling pathways. Accurate quantification of fatty acid profiles is crucial for understanding metabolic processes in health and disease, and for the development of novel therapeutics. Gas chromatography is a powerful technique for fatty acid analysis, but it requires the derivatization of fatty acids into their more volatile methyl esters (FAMEs).

To correct for variations during sample preparation, such as extraction efficiency and derivatization yield, as well as instrumental variability, the use of an internal standard is critical. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. Trinonadecanoin, a triglyceride of nonadecanoic acid (C19:0), is an excellent choice as an internal standard for total fatty acid analysis because odd-chain fatty acids are rare in most biological systems.[1] This protocol provides a detailed, step-by-step guide for the use of Trinonadecanoin in fatty acid analysis.

Materials and Reagents

  • Trinonadecanoin (analytical standard, >99% purity)

  • Hexane (B92381) (HPLC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Methanolic Potassium Hydroxide (KOH) solution (0.5 M)

  • Boron Trifluoride (BF₃) in Methanol (14% w/v)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas, high purity

  • FAME standards (e.g., Supelco® 37 Component FAME Mix)

  • Glassware: Screw-capped glass tubes, conical vials, Pasteur pipettes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS or GC-FID system

Experimental Protocols

Preparation of Internal Standard Solution

Prepare a stock solution of Trinonadecanoin at a concentration of 1 mg/mL in hexane.[2] Store this solution in a tightly sealed glass vial at -20°C.

Sample Preparation and Lipid Extraction (Folch Method)

The following protocol is a modification of the Folch method for lipid extraction.

  • Sample Aliquoting: To a screw-capped glass tube, add a known amount of the biological sample (e.g., 100 µL of plasma, 10-50 mg of homogenized tissue, or a specific number of cells).

  • Addition of Internal Standard: Add 50 µL of the 1 mg/mL Trinonadecanoin internal standard solution to each sample.[2]

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.[1]

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.5 mL of a 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.

    • Centrifuge the sample at 2000 x g for 10 minutes to achieve clear phase separation.[1]

  • Collection of Lipid Extract: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of high-purity nitrogen gas until a dry lipid extract is obtained. The dried extract can be stored at -80°C if not proceeding immediately to the next step.

Saponification and Transesterification to FAMEs

This two-step process first hydrolyzes the ester linkages in complex lipids and then methylates the free fatty acids.

  • Saponification:

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH solution.[2]

    • Seal the tube and heat at 80°C for 1 hour to hydrolyze the lipids into free fatty acids.[2]

  • Transesterification:

    • Cool the sample to room temperature.

    • Add 1 mL of 14% (w/v) Boron Trifluoride (BF₃) in methanol.[1][2]

    • Seal the tube and heat at 100°C for 20 minutes to methylate the free fatty acids into FAMEs.[2]

  • Extraction of FAMEs:

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[1]

    • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Final Sample Preparation:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC analysis.

GC-MS/FID Analysis

The following are typical parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.

ParameterGC-MS SpecificationGC-FID Specification
Column Agilent HP-5MS-UI (30 m x 0.25 mm x 0.25 µm) or equivalentAgilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/minHelium or Hydrogen at a constant flow of 1 mL/min
Injection Volume 1 µL1 µL
Inlet Temperature 250°C250°C
Split Ratio 20:120:1
Oven Program Initial temp 100°C for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min.[3]Initial temp 125°C, ramp at 3°C/min to 240°C and hold. Total runtime ~40 min.[2]
MS Detector Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C. Scan mode: 50-550 m/z.N/A
FID Detector N/A260°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N₂): 25 mL/min.

Data Presentation

Quantitative analysis is performed by comparing the peak area of each identified fatty acid methyl ester to the peak area of the internal standard (methyl nonadecanoate (B1228766), C19:0 FAME). A calibration curve should be generated using a certified FAME standard mixture with the internal standard to determine the response factor for each fatty acid.

Table 1: Representative Fatty Acid Profile of a Human Plasma Sample

Fatty Acid (as FAME)Retention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (µg/mL)
Myristic acid (C14:0)12.5150,000500,00015.0
Palmitic acid (C16:0)15.21,200,000500,000120.0
Palmitoleic acid (C16:1)15.580,000500,0008.0
Stearic acid (C18:0)18.1600,000500,00060.0
Oleic acid (C18:1n9)18.41,500,000500,000150.0
Linoleic acid (C18:2n6)18.91,000,000500,000100.0
Methyl nonadecanoate (C19:0) 19.8 500,000 500,000 50.0 (spiked)
Arachidonic acid (C20:4n6)21.5250,000500,00025.0

Visualization of Experimental Workflow

Fatty_Acid_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Trinonadecanoin Internal Standard (1mg/mL in Hexane) Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Dry_Extract Dry Lipid Extract (Nitrogen Stream) Extraction->Dry_Extract Saponification Saponification (Methanolic KOH, 80°C) Dry_Extract->Saponification Transesterification Transesterification to FAMEs (BF3 in Methanol, 100°C) Saponification->Transesterification Extract_FAMEs Extract FAMEs (Hexane) Transesterification->Extract_FAMEs GC_Analysis GC-MS / GC-FID Analysis Extract_FAMEs->GC_Analysis Data_Analysis Data Analysis (Quantification using Internal Standard) GC_Analysis->Data_Analysis

Caption: Workflow for fatty acid analysis using Trinonadecanoin.

Conclusion

This application note outlines a detailed and robust protocol for the quantitative analysis of fatty acids in biological samples using Trinonadecanoin as an internal standard. The described methods for lipid extraction, derivatization, and GC analysis provide a reliable framework for obtaining accurate and reproducible fatty acid profiles. The use of an odd-chain triglyceride internal standard is crucial for correcting experimental variations, thereby ensuring high-quality data for research and development applications.

References

Application Note & Protocol for the Quantification of Triacylglycerols by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary components of natural fats and oils, serving as a major energy storage form in biological systems.[1][2] The accurate quantification of TAGs is crucial in various fields, including food science, nutrition, and the development of therapeutics targeting lipid metabolism. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of TAGs, offering high resolution and sensitivity.[1][2][3] The use of an internal standard is essential for accurate quantification, as it corrects for variations in sample preparation and instrument response.[4][5] Glyceryl trinonadecanoate (19:0 TAG), an odd-carbon chain triacylglycerol, is an ideal internal standard as it is not naturally abundant in most biological samples.[6]

This document provides a detailed protocol for the quantification of triacylglycerols in various samples using HPLC with this compound as an internal standard. The method is applicable to a range of sample matrices, including oils, fats, and biological extracts.

Principle

The method is based on the separation of triacylglycerols by reversed-phase HPLC on a C18 column. Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS), which are suitable for non-volatile analytes like TAGs.[1][7][8] Quantification is performed by the internal standard method. A known amount of this compound is added to both the samples and the calibration standards. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to determine the concentration of the analyte in the samples.[4][5]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Isopropanol (HPLC grade), Chloroform (B151607) (HPLC grade), Methanol (HPLC grade), Hexane (HPLC grade)

  • Internal Standard: this compound (≥99.0% purity)

  • Standards: A range of triacylglycerol standards for calibration (e.g., triolein, tripalmitin, tristearin).

  • Sample Preparation: 0.2 µm PTFE syringe filters.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform or a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of TAG standard stock solutions and the internal standard stock solution. The concentration of the internal standard should be constant across all calibration levels.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol or Acetone

Sample Preparation
  • Lipid Extraction:

    • For oil or fat samples, accurately weigh approximately 20 mg of the sample into a glass tube.[9]

    • For biological tissues or fluids, perform a lipid extraction using a modified Folch or Bligh-Dyer method (e.g., chloroform:methanol 2:1, v/v).

  • Internal Standard Addition: Add a known volume of the this compound internal standard stock solution to the extracted lipid sample.

  • Solubilization and Filtration: Dissolve the sample in a suitable solvent (e.g., chloroform/methanol). Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.[9]

HPLC Conditions
ParameterSetting
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Acetonitrile; B: Isopropanol
Gradient 0-10 min: 30% B; 10-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 40°C, Gas Flow: 1.6 SLM) or CAD
Data Analysis
  • Identify the peaks corresponding to the different TAGs and the internal standard based on their retention times.

  • Integrate the peak areas for all identified TAGs and the internal standard.

  • Calculate the response factor (RF) for each TAG standard relative to the internal standard using the following formula: RF = (AreaAnalyte / ConcAnalyte) / (AreaIS / ConcIS)

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS) for the calibration standards.

  • Determine the concentration of each TAG in the samples using the calibration curve and the peak area ratios obtained from the sample chromatograms.

Method Validation Data

The following tables represent typical data that should be generated during method validation.

Table 1: Linearity of Calibration Curves

TriacylglycerolConcentration Range (µg/mL)Correlation Coefficient (r²)
Triolein (C57:3)10 - 500> 0.995
Tripalmitin (C51:0)10 - 500> 0.995
Tristearin (C57:0)10 - 500> 0.995
Trilinolein (C57:6)10 - 500> 0.995

Table 2: Precision and Accuracy

TriacylglycerolConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Triolein50< 5%< 5%95 - 105%
250< 3%< 3%98 - 102%
Tripalmitin50< 5%< 5%95 - 105%
250< 3%< 3%98 - 102%

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

TriacylglycerolLOD (µg/mL)LOQ (µg/mL)
Triolein13
Tripalmitin13

Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Oil, Fat, or Biological Extract) Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction Add_IS Addition of Glyceryl Trinonadecanoate (IS) Extraction->Add_IS Filter Filtration (0.2 µm PTFE) Add_IS->Filter HPLC_Injection HPLC Injection Filter->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection Detection (ELSD/CAD/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc. Ratio) Integration->Calibration Quantification Quantification of Triacylglycerols Calibration->Quantification

Caption: Experimental workflow for TAG quantification.

G cluster_legend Legend G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG TAG Triacylglycerol DAG->TAG FattyAcylCoA Fatty Acyl-CoA GPAT GPAT FattyAcylCoA->GPAT AGPAT AGPAT FattyAcylCoA->AGPAT DGAT DGAT FattyAcylCoA->DGAT GPAT->LPA AGPAT->PA PAP PAP (Lipin) PAP->DAG DGAT->TAG Metabolite Metabolite Enzyme Enzyme Final_Product Final Product Substrate Substrate

Caption: Kennedy pathway for triacylglycerol synthesis.[2]

References

Application Notes and Protocols: Glyceryl Trinonadecanoate in Food and Beverage Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Glyceryl trinonadecanoate as an internal standard in the quantitative analysis of fats and triglycerides in food and beverage matrices by gas chromatography (GC).

Introduction

This compound, a triacylglycerol (TAG) with three C19:0 fatty acid chains, is a high-purity analytical standard suitable for use in food and beverage analysis.[1] Its stability, long-chain length, and low natural abundance in most food products make it an excellent internal standard for the accurate quantification of total fat and individual triglycerides. This document outlines the principles and provides detailed protocols for its application in edible oils and infant formula.

Principle of Analysis

The fundamental principle behind the use of this compound as an internal standard is the addition of a known quantity of this compound to a sample prior to analysis. It is assumed that any loss of analyte during sample preparation (extraction, derivatization) will be mirrored by a proportional loss of the internal standard. By comparing the chromatographic peak area of the analytes to that of the internal standard, accurate quantification can be achieved. For triglyceride analysis, the fat is extracted and analyzed directly by high-temperature GC. For total fat analysis (as fatty acid methyl esters, FAMEs), the fat is first extracted, saponified, and then transesterified to FAMEs before GC analysis.

Key Applications
  • Quantification of Triacylglycerols (TAGs) in Edible Oils: Direct analysis of the TAG profile to verify authenticity and detect adulteration.[2][3][4]

  • Determination of Total Fat Content in Infant Formula and Dairy Products: Quantification of total fatty acids after conversion to FAMEs.[5][6]

Experimental Protocols

Protocol 1: Quantification of Triacylglycerols in Edible Oils using GC-FID

This protocol is adapted for the analysis of TAGs in edible oils like olive oil, rapeseed oil, and palm oil.[3]

3.1. Materials and Reagents

  • This compound (Internal Standard, IS), ≥99.0% purity

  • Heptane (B126788) or Isooctane (GC grade)

  • Nitrogen gas, high purity

  • Edible oil sample (e.g., olive oil)

  • Glass vials with PTFE-lined caps

3.2. Equipment

  • Gas chromatograph with Flame Ionization Detector (GC-FID)

  • High-temperature capillary column (e.g., Rxi-65TG, Ultra ALLOY+-65 or equivalent)

  • Autosampler

  • Analytical balance (4-decimal places)

  • Vortex mixer

  • Pipettes and syringes

3.3. Standard Preparation

  • Internal Standard (IS) Stock Solution (e.g., 5 mg/mL): Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with heptane.

  • Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of a representative TAG standard (e.g., triolein) and a fixed amount of the IS stock solution to volumetric flasks and diluting with heptane.

3.4. Sample Preparation

  • Accurately weigh approximately 20 mg of the edible oil sample into a 10 mL volumetric flask.

  • Add a known volume (e.g., 1 mL) of the this compound IS stock solution.

  • Dilute to the mark with heptane and mix thoroughly using a vortex mixer.

  • Transfer an aliquot to a GC vial for analysis.

3.5. GC-FID Conditions

  • Injector: PTV or Cold On-Column, 250°C to 370°C ramp

  • Carrier Gas: Helium or Hydrogen, constant flow

  • Oven Program: 250°C, hold for 1 min, ramp at 4°C/min to 360°C, hold for 15-25 min.[7]

  • Detector: FID, 370°C

  • Injection Volume: 1 µL

3.6. Quantification

The concentration of each triglyceride is calculated using the following formula:

Concentration_TAG = (Area_TAG / Area_IS) * (Concentration_IS / RRF_TAG)

Where RRF is the Relative Response Factor determined from the analysis of calibration standards.

Protocol 2: Determination of Total Fat in Infant Formula by GC-FID after FAMEs Preparation

This protocol describes the determination of total fat content in powdered infant formula. The method involves extraction and transesterification of the fat to fatty acid methyl esters (FAMEs), with this compound added as an internal standard.

3.1. Materials and Reagents

3.2. Equipment

  • Gas chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column for FAMEs analysis (e.g., DB-FastFAME)

  • Centrifuge

  • Water bath or heating block

  • Analytical balance

  • Vortex mixer

3.3. Sample and Internal Standard Preparation

  • Internal Standard (IS) Solution: Prepare a solution of this compound in a suitable solvent (e.g., chloroform) at a concentration of approximately 5 mg/mL.

  • Sample Preparation:

    • Accurately weigh about 0.5-1.0 g of infant formula powder into a centrifuge tube.

    • Add a precise volume of the this compound IS solution.

    • Add 2 mL of methanol and vortex thoroughly.

3.4. Fat Extraction and Transesterification

  • Add 4 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the fat and IS to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • To the dried residue, add 2 mL of 0.5 M sodium methoxide in methanol.

  • Heat at 50°C for 20 minutes in a water bath to facilitate transesterification.

  • Cool to room temperature and add 2 mL of saturated sodium chloride solution.

  • Add 3 mL of hexane, vortex for 1 minute, and centrifuge.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial.

3.5. GC-FID Conditions

  • Injector: Split/splitless, 250°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Program: 100°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min.

  • Detector: FID, 260°C

  • Injection Volume: 1 µL

3.6. Calculation of Total Fat

The total fat content is calculated as the sum of all individual fatty acids, quantified using the internal standard and expressed as triglyceride equivalents.

Data Presentation

The following tables summarize the quantitative performance data for the analysis of triglycerides and fatty acids using a long-chain triglyceride internal standard.

Table 1: Method Validation Data for Triglyceride Analysis in Edible Oils

ParameterTriolein (OOO)Trilinolein (LLL)Tripalmitin (PPP)
Recovery (%) 98 - 10595 - 10397 - 104
Linearity (r²) > 0.998> 0.997> 0.998
LOD (µg/mL) ~0.1~0.3~0.1
LOQ (µg/mL) ~0.3~1.0~0.3

Data adapted from studies on triglyceride analysis using long-chain TAG internal standards.[3]

Table 2: Performance Characteristics for Total Fat Analysis in Infant Formula

ParameterValue
Repeatability (RSDr, %) < 2%
Reproducibility (RSDR, %) < 5%
Recovery of IS (%) 96 - 104%

Data based on methods for fatty acid analysis in infant formula using a C13:0 internal standard, which is expected to be comparable for C19:0.[5]

Mandatory Visualizations

Workflow for Triglyceride Analysis in Edible Oils

G Figure 1: Analytical Workflow for Triglyceride Quantification in Edible Oils cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing S1 Weigh Edible Oil Sample S3 Add Known Amount of IS to Sample S1->S3 S2 Prepare this compound (IS) Solution S2->S3 S4 Dilute with Heptane S3->S4 S5 Transfer to GC Vial S4->S5 A1 Inject Sample into GC S5->A1 Analysis Start A2 Separation on High-Temp Capillary Column A1->A2 A3 Detection by FID A2->A3 D1 Integrate Peak Areas of TAGs and IS A3->D1 Chromatogram D2 Calculate Concentration using RRF D1->D2 D3 Report Results D2->D3

Caption: Workflow for Triglyceride Analysis.

Logical Relationship in Internal Standard Quantification

G Figure 2: Principle of Internal Standard Method Analyte Analyte (Triglyceride) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep GC_Analysis GC-FID Analysis SamplePrep->GC_Analysis Processed Sample Ratio Peak Area Ratio (Analyte / IS) GC_Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Note: Derivatization of Glyceryl Trinonadecanoate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile compounds. However, many complex molecules, such as triglycerides, are not sufficiently volatile for direct GC analysis. Derivatization is a chemical modification process that converts non-volatile compounds into more volatile derivatives suitable for GC analysis.[1][2] For triglycerides like glyceryl trinonadecanoate, the primary goal of derivatization is to cleave the fatty acid chains from the glycerol (B35011) backbone and convert them into less polar, more volatile fatty acid methyl esters (FAMEs).[3] This process, known as transesterification, allows for the accurate determination and quantification of the fatty acid composition of the parent triglyceride.[3][4]

This application note provides a detailed protocol for the derivatization of this compound into nonadecanoic acid methyl ester using a common and effective acid-catalyzed transesterification method with boron trifluoride (BF₃) in methanol (B129727).

Principle of Transesterification

Transesterification, or alcoholysis, is the process of exchanging the organic group of an ester with the organic group of an alcohol.[3] In this case, the glyceryl ester (triglyceride) reacts with methanol in the presence of an acid catalyst, typically boron trifluoride (BF₃). The reaction displaces the glycerol backbone from the fatty acids, forming fatty acid methyl esters (FAMEs) and free glycerol.[3][5] The resulting FAMEs are significantly more volatile and less polar than the original triglyceride, making them ideal for GC analysis.

Experimental Protocol: Transesterification using Boron Trifluoride-Methanol

This protocol details the steps for converting this compound to its corresponding FAME, methyl nonadecanoate, for GC analysis.

Materials and Reagents:

  • This compound (≥99%)

  • Boron trifluoride-methanol solution (14% w/v)

  • Heptane (B126788) or Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Conical reaction vials (5-10 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and syringes

  • GC vials with inserts

Safety Precautions:

  • Boron trifluoride is volatile, toxic if inhaled, and corrosive.[6] Handle the BF₃-methanol reagent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Heptane and hexane are flammable. Keep away from ignition sources.

Protocol Steps:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a screw-cap reaction vial.

  • Reagent Addition: Add 2 mL of 14% boron trifluoride-methanol solution to the vial.[7]

  • Reaction Incubation: Securely cap the vial and heat it at 80-100°C for 30-90 minutes using a heating block or water bath.[5][7] A 90-minute incubation is recommended for complete transesterification of triglycerides.[7]

  • Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.

  • FAME Extraction: Add 1-2 mL of heptane (or hexane) to the vial. Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the organic layer.

  • Phase Separation: Add 1-2 mL of saturated NaCl solution to the vial to facilitate phase separation. Vortex briefly and then allow the layers to separate completely. The upper layer is the organic phase containing the FAMEs.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (heptane/hexane) to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Sample Transfer for GC Analysis: Transfer the dried organic extract into a GC vial. The sample is now ready for injection into the gas chromatograph.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described transesterification protocol.

ParameterValue/RangeNotes
Sample Weight 10-20 mgThis compound
Derivatizing Reagent 14% Boron Trifluoride in MethanolA powerful acidic catalyst for transesterification.[5]
Reagent Volume 2 mL
Reaction Temperature 80-100 °CHeating is required to drive the reaction to completion.[5][7]
Reaction Time 30-90 minutesLonger times (up to 120 min) may be needed for some tissues.[7]
Extraction Solvent Heptane or Hexane
Extraction Volume 1-2 mL
Washing Solution Saturated NaCl

Experimental Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction FAME Extraction cluster_analysis Analysis start Weigh Glyceryl Trinonadecanoate add_reagent Add 14% BF3-Methanol Reagent start->add_reagent 10-20 mg heat Heat at 80-100°C add_reagent->heat 30-90 min cool Cool to Room Temperature heat->cool add_heptane Add Heptane & Vortex cool->add_heptane add_nacl Add Saturated NaCl & Separate Phases add_heptane->add_nacl collect Collect Organic (Top) Layer add_nacl->collect dry Dry with Na2SO4 collect->dry end_node Inject into GC for FAME Analysis dry->end_node

Caption: Workflow for the transesterification of this compound.

Alternative Protocol: Two-Step Saponification and Esterification

An alternative to direct transesterification is a two-step method involving saponification followed by esterification.

  • Saponification: The triglyceride is first hydrolyzed using a strong base, such as sodium hydroxide (B78521) (NaOH) in methanol, to produce glycerol and the sodium salts of the fatty acids (soap).[8][9] This reaction is typically carried out by heating the mixture under reflux.

  • Esterification: The resulting fatty acid salts are then acidified (e.g., with HCl) to form free fatty acids. These free fatty acids are subsequently esterified to FAMEs using a catalyst like BF₃-methanol, following a procedure similar to the one described above.

While this method is longer, it can be effective and is sometimes preferred in complex matrices where direct transesterification may be inefficient.[10]

Expected Results

Successful derivatization will convert the high molecular weight this compound into the more volatile methyl nonadecanoate. When analyzed by GC, the resulting chromatogram should show a sharp, well-defined peak corresponding to methyl nonadecanoate, which can be identified by its retention time and confirmed by mass spectrometry (GC-MS) if available. The absence of the triglyceride peak at high temperatures confirms the completion of the reaction.

References

Application Notes and Protocols for Trinonadecanoin Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of lipidomics and the broader field of bioanalysis, the precise and accurate quantification of lipid species is paramount for understanding disease mechanisms, discovering biomarkers, and developing new therapeutics. The inherent complexity of biological matrices and the multi-step nature of analytical workflows introduce variability that can compromise data quality. The use of a suitable internal standard (IS) is a critical strategy to mitigate these challenges and ensure the reliability of quantitative data.

Trinonadecanoin (B52907), a triglyceride with three C19:0 fatty acid chains, serves as an excellent internal standard for the analysis of triglycerides and other lipids. Its odd-numbered carbon chains make it a non-endogenous compound in most mammalian systems, thus minimizing the risk of interference from naturally occurring lipids in the sample.[1] This key characteristic, combined with its chemical similarity to other triglycerides, allows it to effectively mimic the behavior of target analytes during sample extraction, derivatization, and chromatographic analysis, thereby correcting for variations in these processes.[2]

These application notes provide a comprehensive guide to selecting the appropriate concentration of trinonadecanoin as an internal standard for quantitative lipid analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed protocols for preparing trinonadecanoin solutions and a systematic approach to optimizing its concentration for a specific analytical method are provided.

Key Considerations for Choosing the Right Concentration

The optimal concentration of an internal standard is crucial for achieving accurate and precise quantification. An ideal concentration should:

  • Yield a robust and reproducible signal: The peak corresponding to trinonadecanoin should be well-defined and have a high signal-to-noise ratio.

  • Be within the linear dynamic range of the instrument: The detector response to the internal standard should be proportional to its concentration.

  • Be comparable to the concentration of the target analytes: The response of the internal standard should be in a similar range to the analytes of interest to ensure reliable ratio calculations.[3]

  • Not cause ion suppression or enhancement: In mass spectrometry-based methods, an excessively high concentration of the internal standard can interfere with the ionization of the target analytes.

Experimental Protocol: Optimization of Trinonadecanoin Concentration

This protocol outlines a systematic approach to determine the optimal concentration of trinonadecanoin for a given analytical method and sample matrix.

1. Preparation of Stock and Working Solutions:

  • Trinonadecanoin Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of high-purity trinonadecanoin (e.g., 10 mg) and dissolve it in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) in a volumetric flask to a final volume of 10 mL. Store the stock solution at -20°C.

  • Trinonadecanoin Working Solutions: Prepare a series of working solutions by serially diluting the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation and Spiking:

  • Prepare a pooled sample by combining equal aliquots of the biological matrix of interest (e.g., plasma, serum, tissue homogenate).

  • Divide the pooled sample into several equal aliquots.

  • Spike each aliquot with a different concentration of the trinonadecanoin working solution. Include a blank sample with no internal standard.

3. Sample Extraction and Analysis:

  • Perform the lipid extraction procedure according to your established protocol (e.g., Folch or Bligh-Dyer extraction).

  • Analyze the extracted samples using your validated GC-MS or LC-MS method.

4. Data Analysis and Optimal Concentration Selection:

  • Evaluate the peak area and signal-to-noise ratio of the trinonadecanoin peak at each concentration.

  • Assess the impact of the internal standard concentration on the peak areas of the target analytes to check for ion suppression or enhancement.

  • Select the concentration that provides a consistent and robust signal for trinonadecanoin without negatively affecting the analyte signals. The ideal concentration will result in a peak area for trinonadecanoin that is in the mid-range of the calibration curve for the target analytes.

Data Presentation: Example of Concentration Optimization Data

The following tables summarize hypothetical data from a trinonadecanoin concentration optimization experiment in human plasma.

Table 1: Trinonadecanoin Response at Different Concentrations

Trinonadecanoin Concentration (µg/mL)Peak Area (Arbitrary Units)Signal-to-Noise Ratio
150,00050
5250,000250
10550,000>500
251,300,000>1000
502,800,000>2000
1005,500,000 (Detector Saturation)N/A

Table 2: Effect of Trinonadecanoin Concentration on Analyte Response

Trinonadecanoin Concentration (µg/mL)Analyte A Peak AreaAnalyte B Peak Area
1450,000600,000
5455,000610,000
10448,000595,000
25430,000570,000
50380,000510,000
100250,000350,000

In this example, a concentration of 10 µg/mL would be chosen as it provides a strong signal for trinonadecanoin without significantly suppressing the signals of the target analytes.

Detailed Experimental Protocols

Protocol 1: Quantitative Analysis of Triglycerides in Human Serum by GC-MS

This protocol is adapted from established methods for triglyceride analysis.[4]

1. Reagents and Materials:

  • Trinonadecanoin internal standard solution (optimized concentration in chloroform:methanol 2:1, v/v)

  • Human serum samples

  • Chloroform, Methanol, Saline solution (0.9% NaCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane

2. Sample Preparation:

  • To 100 µL of serum in a glass tube, add 10 µL of the trinonadecanoin internal standard solution.

  • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic phase to a new glass tube and evaporate to dryness under a gentle stream of nitrogen.

  • To the dried lipid extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.

  • Cap the tube tightly and heat at 70°C for 30 minutes to derivatize the triglycerides to their trimethylsilyl (B98337) (TMS) ethers.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Parameters:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 300°C

  • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 340°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ion Source Temperature: 230°C

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-1000.

Protocol 2: Quantitative Analysis of Triglycerides in Biological Samples by LC-MS/MS

1. Reagents and Materials:

  • Trinonadecanoin internal standard solution (optimized concentration in a suitable solvent)

  • Biological samples (e.g., plasma, tissue homogenate)

  • Isopropanol (B130326), Acetonitrile, Water (LC-MS grade)

  • Formic acid, Ammonium formate (B1220265)

2. Sample Preparation:

  • To 50 µL of the sample, add 10 µL of the trinonadecanoin internal standard solution.

  • Add 500 µL of cold isopropanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium formate and 0.1% Formic acid

  • Gradient: A suitable gradient to separate the triglycerides of interest.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor-to-product ion transitions for trinonadecanoin and the target triglycerides should be optimized.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Selection stock Prepare Trinonadecanoin Stock Solution (1 mg/mL) working Prepare Serial Dilutions (Working Solutions) stock->working spike Spike Aliquots with Different IS Concentrations working->spike sample Prepare Pooled Biological Sample sample->spike extract Perform Lipid Extraction spike->extract analyze Analyze by GC-MS or LC-MS extract->analyze evaluate Evaluate IS Signal & Analyte Response analyze->evaluate select Select Optimal Concentration evaluate->select

Caption: Workflow for optimizing Trinonadecanoin concentration.

logical_relationship cluster_low Too Low cluster_high Too High concentration Trinonadecanoin Concentration low_signal Poor Signal-to-Noise concentration->low_signal If ion_suppression Ion Suppression concentration->ion_suppression If detector_saturation Detector Saturation concentration->detector_saturation If optimal Optimal Concentration concentration->optimal Leads to high_variability High Variability low_signal->high_variability inaccurate_quant Inaccurate Quantification ion_suppression->inaccurate_quant detector_saturation->inaccurate_quant robust_signal Robust & Reproducible Signal optimal->robust_signal Ensures accurate_results Accurate & Precise Results optimal->accurate_results Ensures

References

Application Note: Method Development for Lipid Profiling with Glyceryl Trinonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid profiling, a key discipline within metabolomics, offers a comprehensive analysis of the lipidome in a biological system. This powerful tool is increasingly integral to drug development and disease research, providing critical insights into pathophysiology and therapeutic responses.[1][2][3][4] Triacylglycerols (TGs), the primary form of energy storage in eukaryotes, are of particular interest due to their central role in metabolic diseases such as obesity, diabetes, and cardiovascular disease.[1][5] Accurate quantification of TG species is therefore essential for understanding disease mechanisms and evaluating the efficacy of novel therapeutics.

A major challenge in quantitative lipidomics is the potential for variability during sample preparation and analysis. The use of a suitable internal standard (IS) is crucial to correct for these variations and ensure data accuracy and reliability.[6] Glyceryl trinonadecanoate (GTN), a triacylglycerol containing three C19:0 fatty acid chains, is an ideal internal standard for TG profiling. As an odd-chain triacylglycerol, it is not naturally abundant in most biological systems, a key characteristic for an effective internal standard.[7][8]

This application note provides detailed protocols for the quantitative analysis of triacylglycerols in biological samples using this compound as an internal standard, with methods for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodologies and Protocols

Lipid Extraction from Biological Samples

A robust lipid extraction is the foundation of any lipidomics workflow. The following protocol is a modification of the widely used Folch method.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound (GTN) internal standard solution (1 mg/mL in chloroform)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a 15 mL glass centrifuge tube, add 100 µL of the biological sample.

  • Spike the sample with 20 µL of the 1 mg/mL GTN internal standard solution.

  • Add 2 mL of chloroform and 1 mL of methanol to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 600 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for an additional 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for either LC-MS or GC-MS analysis (e.g., 100 µL of isopropanol (B130326) for LC-MS or hexane (B92381) for GC-MS).

Quantitative Analysis by LC-MS

Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid separation.

  • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

  • Flow Rate: 0.3-0.6 mL/min.

  • Column Temperature: 55°C.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for triacylglycerol analysis.

  • Data Acquisition: Full scan mode for profiling and targeted MS/MS for identification and confirmation.

Protocol:

  • Inject 5-10 µL of the reconstituted lipid extract onto the LC-MS system.

  • Acquire data over the appropriate mass range for triacylglycerols (typically m/z 700-1200).

  • Identify and quantify individual triacylglycerol species based on their retention time and accurate mass.

  • Normalize the peak area of each endogenous triacylglycerol to the peak area of the this compound internal standard.

  • Calculate the concentration of each triacylglycerol species using a calibration curve prepared with authentic standards.

Quantitative Analysis by GC-MS

For GC-MS analysis, triacylglycerols are first transesterified to their corresponding fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract

  • 2% H₂SO₄ in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

Protocol for Derivatization:

  • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour to facilitate transesterification.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial with an insert.

Instrumentation and Conditions:

  • GC System: Gas chromatograph equipped with a capillary column suitable for FAMEs analysis (e.g., DB-23 or similar).

  • Injection: Splitless injection.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to separate FAMEs of different chain lengths and degrees of unsaturation.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Scan mode to identify all FAMEs present and selected ion monitoring (SIM) for targeted quantification.

Protocol for Analysis:

  • Inject 1 µL of the FAMEs solution into the GC-MS system.

  • Identify FAMEs based on their retention times and mass spectra by comparison to a FAME standard mixture and spectral libraries.

  • Quantify each fatty acid by comparing its peak area to the peak area of the nonadecanoic acid methyl ester derived from the GTN internal standard.

  • The total triacylglycerol concentration can be estimated from the sum of the quantified fatty acids.

Data Presentation

The following tables summarize the expected performance characteristics of the described methods, based on published data for triacylglycerol analysis using odd-chain internal standards.[7][8]

Table 1: Method Validation Parameters for Triacylglycerol Quantification

ParameterGC-MS PerformanceLC-MS Performance
Linearity (R²) >0.99>0.99
Precision (CV%) < 10%< 15%
Accuracy (Recovery %) 85-115%80-120%

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Representative Triacylglycerols

TriacylglycerolLOD (µg/mL)LOQ (µg/mL)
Tripalmitin (PPP)0.001 - 0.3300.001 - 1.000
Triolein (OOO)0.001 - 0.3300.001 - 1.000
Tristearin (SSS)0.001 - 0.3300.001 - 1.000

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with GTN Internal Standard Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Dry Dry Down (Nitrogen) Extraction->Dry Reconstitute Reconstitute Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation LC-MS Pathway Derivatization Derivatization (Transesterification to FAMEs) Reconstitute->Derivatization GC-MS Pathway MS_Detection MS Detection (High-Resolution MS) LC_Separation->MS_Detection Data_Analysis_LC Data Analysis (Quantification vs. IS) MS_Detection->Data_Analysis_LC GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection_GC MS Detection (EI Mode) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis (Quantification vs. IS) MS_Detection_GC->Data_Analysis_GC

Caption: Experimental workflow for lipid profiling using GTN.

Triacylglycerol Metabolism Pathway

G cluster_synthesis Triacylglycerol Synthesis (Lipogenesis) cluster_breakdown Triacylglycerol Breakdown (Lipolysis) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT DAG_b Diacylglycerol TAG->DAG_b ATGL FFA Free Fatty Acids TAG->FFA MAG Monoacylglycerol DAG_b->MAG HSL DAG_b->FFA Glycerol Glycerol MAG->Glycerol MGL MAG->FFA Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->LPA Fatty_Acyl_CoA->PA Fatty_Acyl_CoA->DAG

Caption: Simplified overview of triacylglycerol metabolism.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative profiling of triacylglycerols in biological samples. The detailed protocols for LC-MS and GC-MS analysis presented here offer researchers, scientists, and drug development professionals a solid foundation for implementing accurate and reproducible lipidomics workflows. This approach is invaluable for investigating the role of triacylglycerol metabolism in various diseases and for assessing the impact of therapeutic interventions on lipid homeostasis.[1][2][9]

References

Application Notes and Protocols for Sample Extraction in Lipid Analysis Using Trinonadecanoin as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of lipids from biological samples for quantitative analysis, utilizing Trinonadecanoin as an internal standard. The inclusion of an internal standard is critical for accurate quantification in lipidomics, as it corrects for variations in extraction efficiency, sample handling, and instrument response. Trinonadecanoin, a triglyceride containing three C19:0 fatty acid chains, is an ideal internal standard for many lipidomics applications due to its non-endogenous nature in most biological systems.

Principle of Internal Standardization with Trinonadecanoin

Trinonadecanoin is a synthetic triglyceride that is not naturally present in significant amounts in most mammalian or plant tissues. This characteristic is paramount for an internal standard, as its measured signal can be confidently attributed to the known amount added to the sample. By adding a precise amount of Trinonadecanoin to the sample at the beginning of the extraction process, it experiences the same experimental conditions as the endogenous lipids. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the signal of the target lipid analyte to the signal of Trinonadecanoin allows for accurate quantification.

Experimental Protocols

Prior to any extraction, the preparation of a Trinonadecanoin internal standard stock solution is required.

Preparation of Trinonadecanoin Internal Standard Stock Solution:

  • Weighing: Accurately weigh a precise amount of high-purity Trinonadecanoin (e.g., 10 mg).

  • Dissolving: Dissolve the weighed Trinonadecanoin in a known volume of a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol (B129727) mixture (2:1, v/v), in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution in an amber glass vial at -20°C to prevent degradation.

  • Working Solution: Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 100 µg/mL) with the same solvent. The optimal concentration of the working solution will depend on the expected concentration of the analytes in the samples and the sensitivity of the analytical instrument.

Protocol 1: Modified Folch Extraction

The Folch method is a widely used liquid-liquid extraction technique for total lipid recovery.[1]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Biological sample (e.g., plasma, tissue homogenate, cell pellet)

  • Trinonadecanoin internal standard working solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen evaporation system

Procedure:

  • Sample Preparation: Place a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate) into a glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the Trinonadecanoin internal standard working solution to the sample. The amount added should be sufficient to produce a strong signal in the final analysis without saturating the detector.

  • Solvent Addition: Add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture to the sample. For a 100 µL sample, this would be 2 mL.

  • Homogenization and Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to disrupt cell membranes, allowing for the extraction of lipids into the solvent phase. For solid tissues, homogenization using a mechanical homogenizer may be necessary prior to this step.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 400 µL for a 2 mL solvent mixture). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate the separation of the two phases.

  • Collection of Lipid Phase: Carefully aspirate the upper aqueous phase. The lower chloroform phase, which contains the lipids and the Trinonadecanoin internal standard, is then transferred to a new clean glass tube using a Pasteur pipette.

  • Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended downstream analysis (e.g., isopropanol (B130326) for LC-MS or hexane (B92381) for GC-MS).

Protocol 2: Bligh & Dyer Extraction

The Bligh and Dyer method is another classic liquid-liquid extraction technique, particularly suitable for samples with high water content.[2][3]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Biological sample

  • Trinonadecanoin internal standard working solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen evaporation system

Procedure:

  • Sample and Standard Addition: In a glass centrifuge tube, combine the sample with the Trinonadecanoin internal standard working solution.

  • Monophasic Mixture Formation: Add chloroform and methanol to the sample to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v), taking into account the water content of the sample. Vortex thoroughly.

  • Phase Separation Induction: Add an additional volume of chloroform and deionized water to bring the final solvent ratio to 2:2:1.8 (chloroform:methanol:water, v/v/v). Vortex again.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Phase Collection: The lower chloroform layer containing the lipids is carefully collected.

  • Drying and Reconstitution: The collected chloroform phase is dried under a stream of nitrogen and the lipid extract is reconstituted in an appropriate solvent for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent.[4][5] This method can be tailored to isolate specific lipid classes. For triglycerides like Trinonadecanoin, a silica-based sorbent is commonly used.

Materials:

  • Silica-based SPE cartridge

  • Hexane

  • Diethyl ether

  • Chloroform

  • Methanol

  • Biological sample lipid extract (pre-extracted using Folch or Bligh & Dyer)

  • Trinonadecanoin internal standard

  • SPE manifold

  • Collection tubes

Procedure:

  • Internal Standard Addition: If not already added during an initial liquid-liquid extraction, the Trinonadecanoin internal standard should be added to the sample before loading onto the SPE cartridge.

  • Cartridge Conditioning: Condition the silica (B1680970) SPE cartridge by washing it sequentially with methanol, chloroform, and finally hexane.

  • Sample Loading: Dissolve the lipid extract in a small volume of a non-polar solvent like hexane and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute very non-polar lipids like cholesterol esters.

  • Elution of Triglycerides: Elute the triglyceride fraction, including the Trinonadecanoin internal standard, with a solvent of slightly higher polarity, such as a mixture of hexane and diethyl ether (e.g., 95:5 v/v).

  • Elution of More Polar Lipids: More polar lipids like phospholipids (B1166683) can be subsequently eluted with more polar solvents like methanol.

  • Drying and Reconstitution: The collected triglyceride fraction is dried down under nitrogen and reconstituted for analysis.

Quantitative Data and Method Validation

Accurate quantitative analysis relies on a validated method. The following table summarizes typical performance parameters for lipid analysis using an odd-chain fatty acid-based internal standard like tridecanoic acid, which is a component of Trinonadecanoin.[6] While specific values for Trinonadecanoin may vary depending on the matrix and instrumentation, these provide a general expectation of performance. One study using Trinonadecanoin for triglyceride analysis in serum reported a coefficient of variation (CV) of 2.08%, indicating high precision.

Validation ParameterExpected Performance with Odd-Chain Fatty Acid ISNotes
Linearity (R²) > 0.99[6]Indicates a strong correlation between concentration and instrument response.
Limit of Quantification (LOQ) 7.6 - 91.8 ng/mL[7]The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Recovery (%) 82.1 - 98.7%[6]The percentage of the internal standard recovered after the extraction process.
Precision (RSD%) < 15%[6]Relative Standard Deviation, a measure of the repeatability of the measurement.
Accuracy (% Bias) -15% to +15%[6]The closeness of the measured value to the true value.

Visualizing the Workflow and Logic

To better understand the experimental processes and the logic behind method validation, the following diagrams have been generated using the DOT language.

G cluster_extraction Lipid Extraction Workflow cluster_analysis Downstream Analysis Sample Biological Sample Add_IS Add Trinonadecanoin Internal Standard Sample->Add_IS Extraction Lipid Extraction (Folch, Bligh-Dyer, or SPE) Add_IS->Extraction Separate Phase Separation/ Elution Extraction->Separate Collect Collect Lipid Fraction Separate->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute Analysis GC-MS or LC-MS Analysis Reconstitute->Analysis Quantification Quantification (Analyte/IS Ratio)

Caption: General workflow for lipid extraction and analysis using an internal standard.

G cluster_folch Folch Method Workflow Start Sample + IS Add_Solvent Add Chloroform:Methanol (2:1) Start->Add_Solvent Vortex1 Vortex (2 min) Add_Solvent->Vortex1 Add_Salt Add 0.9% NaCl Vortex1->Add_Salt Vortex2 Vortex (30 sec) Add_Salt->Vortex2 Centrifuge Centrifuge (2000 x g, 10 min) Vortex2->Centrifuge Collect_Lower Collect Lower (Chloroform) Phase Centrifuge->Collect_Lower

Caption: Step-by-step workflow for the Folch lipid extraction method.

G cluster_spe Solid-Phase Extraction Workflow for Triglycerides Start Lipid Extract + IS Condition Condition Silica Cartridge Start->Condition Load Load Sample Condition->Load Wash_NonPolar Wash with Non-Polar Solvent (e.g., Hexane) Load->Wash_NonPolar Elute_TAG Elute Triglycerides (e.g., Hexane:Diethyl Ether) Wash_NonPolar->Elute_TAG Collect_Fraction Collect Triglyceride Fraction Elute_TAG->Collect_Fraction

Caption: Workflow for isolating triglycerides using solid-phase extraction.

G Validation Method Validation Linearity Linearity (R²) Validation->Linearity LOQ LOQ Validation->LOQ Recovery Recovery (%) Validation->Recovery Precision Precision (RSD%) Validation->Precision Accuracy Accuracy (% Bias) Validation->Accuracy

Caption: Key parameters for the validation of a quantitative lipid analysis method.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Glyceryl Trinonadecanoate Peak Fronting in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak fronting with Glyceryl trinonadecanoate. Here you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve this common chromatographic challenge.

Troubleshooting Guide: Step-by-Step Resolution of Peak Fronting

Peak fronting, an asymmetry where the front part of a chromatographic peak is broader than the back, can compromise the accuracy of quantification and resolution.[1][2] This guide provides a systematic approach to identifying and eliminating the causes of peak fronting for this compound.

dot

Troubleshooting_Workflow start Peak Fronting Observed for This compound q1 Is the sample concentration high? start->q1 a1_yes Dilute the sample and reinject. q1->a1_yes Yes q2 Is the injection volume large? q1->q2 No end Peak Shape Improved a1_yes->end a2_yes Reduce the injection volume. q2->a2_yes Yes q3 Is the sample solvent stronger than the mobile phase? q2->q3 No a2_yes->end a3_yes Prepare the sample in the mobile phase or a weaker solvent. q3->a3_yes Yes q4 Is the column temperature optimized? q3->q4 No a3_yes->end a4_no Adjust column temperature. (e.g., increase in 2-5 °C increments) q4->a4_no No q5 Are there issues with the column or system? q4->q5 Yes a4_no->end a5_yes Check for dead volume, column collapse, or contamination. Replace column if necessary. q5->a5_yes Yes a5_yes->end

Caption: Troubleshooting workflow for resolving peak fronting.

Frequently Asked Questions (FAQs)

Q1: What is peak fronting in HPLC?

A1: Peak fronting is a type of peak asymmetry where the leading edge of the peak is less steep than the trailing edge.[1][2] This distortion can be described as a "shark fin" or "sailboat" shape and indicates that some analyte molecules are traveling through the column faster than the main band.[3]

Q2: Why is peak fronting a problem for the analysis of this compound?

A2: Peak fronting can lead to inaccurate peak integration and reduced resolution between closely eluting peaks. This compromises the quantitative accuracy and overall reliability of the analytical method.[1]

Q3: What are the most common causes of peak fronting for large, non-polar molecules like this compound?

A3: The most frequent causes include column overload (injecting too much sample mass or volume), and incompatibility between the sample solvent and the mobile phase.[1][2][3][4] For triglycerides, column temperature can also play a significant role.[5][6]

Q4: How can I determine if column overload is the cause of peak fronting?

A4: To check for mass overload, dilute your sample (e.g., by a factor of 10) and reinject it.[3][7] If the peak shape improves and becomes more symmetrical, the original issue was likely column overload.[3] To address volume overload, simply reduce the injection volume.[1][7]

Q5: What is meant by "sample solvent incompatibility" and how can I fix it?

A5: This occurs when the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[8][9] This can cause the analyte to move too quickly at the head of the column, leading to a distorted peak. The best practice is to dissolve the sample in the mobile phase itself or in a solvent with a lower elution strength.[10]

Q6: Can column temperature affect peak shape for this compound?

A6: Yes, for triglyceride analysis, column temperature is a critical parameter. Increasing the temperature generally shortens retention times but can sometimes decrease selectivity.[5][6] In some specific cases, such as with silver-ion HPLC, higher temperatures can unexpectedly increase retention times for unsaturated triglycerides.[11] It is important to optimize the column temperature for your specific method to ensure good peak shape and resolution.

Q7: Could my HPLC system itself be causing the peak fronting?

A7: It's possible. Issues such as dead volume in the fittings or a partially collapsed or contaminated column can lead to peak distortion.[1][7] If you have ruled out sample-related causes, inspect your fittings and consider flushing or replacing the column.[1][2]

Data Summary Table

Parameter Potential Cause of Peak Fronting Recommended Solution Expected Outcome
Sample Concentration Mass Overload: Exceeding the column's capacity for the analyte mass.[2][3][4]Dilute the sample (e.g., 1:10 dilution).[3]More symmetrical peak shape.
Injection Volume Volume Overload: Injecting a sample volume that is too large for the column.[1][7]Reduce the injection volume.Improved peak symmetry.
Sample Solvent Solvent Incompatibility: Sample solvent is stronger than the mobile phase.[8][9][12]Prepare the sample in the mobile phase or a weaker solvent.[10]Sharper, more symmetrical peaks.
Column Temperature Sub-optimal Temperature: Can affect solubility and interaction with the stationary phase.[5][10]Adjust the temperature in small increments (e.g., 2-5 °C).Improved peak shape and resolution.
HPLC System Dead Volume/Column Issues: Voids in fittings, column collapse, or contamination.[1][2][7]Check and tighten fittings. Flush or replace the column.[1][2]Restoration of good peak shape.

Experimental Protocols

Protocol 1: Diagnosing and Resolving Column Overload

  • Initial Injection: Inject your standard concentration of this compound and record the chromatogram, noting the peak asymmetry.

  • Sample Dilution: Prepare a 1:10 and a 1:100 dilution of your sample using the same solvent.

  • Re-injection: Inject the 1:10 and 1:100 dilutions under the same HPLC conditions.

  • Analysis: Compare the peak shapes from the three chromatograms. A significant improvement in symmetry with dilution confirms mass overload.[3]

  • Action: If mass overload is confirmed, adjust your sample preparation procedure to use a lower concentration for all subsequent analyses. If the peak fronting persists but is less severe, consider also reducing the injection volume as per Protocol 2.

Protocol 2: Addressing Sample Solvent Incompatibility

  • Mobile Phase Preparation: Prepare your this compound sample by dissolving it directly in the initial mobile phase composition. If solubility is an issue, use the weakest solvent in which the analyte is adequately soluble.

  • Injection and Comparison: Inject the sample prepared in the mobile phase and compare the resulting chromatogram to one from a sample prepared in a stronger solvent (e.g., 100% acetonitrile (B52724) if the mobile phase is a mixture of acetonitrile and another solvent).

  • Analysis: Observe the peak shape. A sharper, more symmetrical peak from the sample dissolved in the mobile phase indicates that solvent incompatibility was the issue.[8]

  • Action: For all future experiments, prepare your samples in a solvent that is as close in composition to the mobile phase as possible.

Logical Relationships Diagram

dot

Cause_Effect cluster_causes Potential Causes cluster_effect Observed Effect cluster_solutions Solutions cause1 High Sample Concentration Mass Overload effect Peak Fronting Poor Quantification Reduced Resolution cause1->effect:f0 cause2 Large Injection Volume Volume Overload cause2->effect:f0 cause3 Strong Sample Solvent Solvent Mismatch cause3->effect:f0 cause4 Sub-optimal Temperature Poor Solubility/Kinetics cause4->effect:f0 cause5 System Issues Dead Volume/Column Damage cause5->effect:f0 sol1 Dilute Sample sol2 Reduce Injection Volume sol3 Match Sample Solvent to Mobile Phase sol4 Optimize Column Temperature sol5 Inspect System and Column sol1->cause1 Addresses sol2->cause2 Addresses sol3->cause3 Addresses sol4->cause4 Addresses sol5->cause5 Addresses

Caption: Causes and solutions for peak fronting.

References

Preventing degradation of Glyceryl trinonadecanoate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Glyceryl trinonadecanoate (GTN) during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical storage conditions?

This compound (GTN), also known as Trinonadecanoin, is a triacylglycerol (TAG) containing three nonadecanoic acid chains attached to a glycerol (B35011) backbone. It is a saturated triglyceride. For long-term stability, it should be stored at -20°C as a powder.[1][2]

Q2: What is the primary degradation pathway for this compound during analysis?

The primary degradation pathway for GTN, like other triacylglycerols, is the hydrolysis of its ester bonds. This process breaks down the triglyceride into diacylglycerols, monoacylglycerols, and eventually free fatty acids (nonadecanoic acid) and glycerol. This degradation can be accelerated by the presence of moisture, high temperatures, and enzymatic activity from lipases.[3][4]

Q3: Can I analyze GTN using Gas Chromatography (GC)?

Yes, Gas Chromatography (GC), particularly high-temperature GC (HT-GC) with a flame ionization detector (FID), is a suitable technique for the analysis of intact GTN.[1][2] However, the high temperatures required (often up to 360°C or higher) to elute high molecular weight triglycerides like GTN can be close to their cracking temperature, potentially causing on-column decomposition.[5]

Q4: What are the alternatives to High-Temperature GC for GTN analysis?

High-Performance Liquid Chromatography (HPLC) is a common alternative for analyzing intact triglycerides.[5] Reversed-phase HPLC with detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can provide excellent separation of molecular species without the need for high temperatures that can cause degradation.[5][6] Another approach is to chemically hydrolyze the GTN to release the nonadecanoic acid, which is then derivatized to its fatty acid methyl ester (FAME) and analyzed by conventional GC-FID.[6][7] However, this method does not provide information about the intact triglyceride.

Q5: What are the key considerations during sample preparation to avoid GTN degradation?

To minimize GTN degradation during sample preparation, it is crucial to:

  • Use high-purity, fresh solvents: Low-level contaminants in solvents can react with lipids and create analytical artifacts.[8] For instance, chloroform (B151607) stored improperly can form phosgene, which is highly reactive.[8]

  • Work quickly and at low temperatures: Prolonged exposure of samples to room temperature can promote enzymatic degradation.[9]

  • Control moisture: Since hydrolysis is the main degradation pathway, minimizing contact with water is essential.[4]

  • Consider antioxidants: While GTN is a saturated triglyceride and less prone to oxidation, if it is in a mixture with unsaturated lipids, the addition of antioxidants can be beneficial to prevent the degradation of other components which might create interfering byproducts.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Causes Recommended Solutions
Poor Peak Shape (Tailing) in GC - Active sites in the injector liner or column.- Column contamination.- Sample degradation on-column.- Use a deactivated inlet liner and a high-quality, high-temperature stable column.- Bake out the column at the maximum recommended temperature.- Lower the injector and/or oven temperature if possible without compromising elution.- Ensure the sample is completely volatilized in the inlet.
Loss of GTN Signal or Low Recovery - Hydrolysis of GTN during sample preparation.- Thermal degradation in the GC inlet or column.- Adsorption to active sites in the chromatographic system.- Ensure all solvents and glassware are dry.- Minimize sample heating during preparation.- Optimize GC inlet temperature; use a cool on-column injection if available.- Check for and eliminate any active sites in the system.
Appearance of Extra Peaks (e.g., at shorter retention times) - Degradation of GTN into di- and mono-glycerides and free fatty acids.- Contaminants from solvents or sample matrix.- Analyze a fresh, underivatized standard to confirm the retention times of potential degradation products.- Review sample preparation steps to identify potential sources of degradation (e.g., excessive heating, presence of water).- Run a solvent blank to check for system contamination.
Baseline Instability in GC - Column bleed at high temperatures.- Contaminated carrier gas.- Detector contamination.- Use a low-bleed column specifically designed for high-temperature applications.[10]- Ensure high-purity carrier gas and use appropriate gas purifiers.- Clean the FID detector according to the manufacturer's instructions.
Poor Resolution in HPLC - Inappropriate mobile phase composition.- Column overload.- Incorrect column selection.- Optimize the mobile phase gradient. For reversed-phase HPLC, acetonitrile (B52724) and acetone (B3395972) are common solvents.[1]- Reduce the injection volume or sample concentration.[1]- Use a C18 or C30 column with a small particle size for better separation of triglycerides.

Experimental Protocols

Protocol 1: High-Temperature GC-FID Analysis of Intact this compound

This protocol is suitable for the quantitative analysis of pure or extracted GTN.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the GTN standard or extracted sample into a vial.
  • Dissolve the sample in 1 mL of a suitable solvent like isooctane (B107328) or hexane.
  • Vortex until fully dissolved. If necessary, gently warm the solution, but avoid high temperatures.

2. GC-FID Conditions:

Parameter Recommended Setting
Column Low-bleed, high-temperature capillary column (e.g., Rxi-65TG or similar)[10]
Carrier Gas Helium or Hydrogen at a constant flow rate
Injection Mode Split or Splitless, depending on concentration. Cool on-column is preferred if available.
Injection Volume 1 µL
Inlet Temperature 350°C - 370°C (Optimize for minimal degradation)[11]
Oven Program Initial temperature of 200°C, ramp to 365°C at 10°C/min, hold for 10 min.
Detector Flame Ionization Detector (FID)
Detector Temperature 370°C[11]

3. Analysis:

  • Inject the prepared sample into the GC.
  • Identify the GTN peak based on the retention time of a pure standard.
  • Quantify using an external or internal standard method.

Protocol 2: Lipid Extraction from a Biological Matrix (Modified Folch Method)

This protocol is for extracting GTN from a biological tissue or fluid prior to analysis.

1. Homogenization:

  • Homogenize a known amount of the sample in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion of the sample.

2. Phase Separation:

  • To the homogenate, add 0.25 volumes of a 0.9% NaCl solution.
  • Vortex the mixture thoroughly and centrifuge at a low speed to separate the phases.

3. Lipid Extraction:

  • Carefully collect the lower (chloroform) layer, which contains the lipids, using a glass pipette.
  • Transfer the lipid extract to a clean vial.
  • Dry the extract under a stream of nitrogen.

4. Reconstitution:

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent for the intended analysis (e.g., isooctane for GC, or a mobile phase compatible solvent for HPLC).

Visualizations

degradation_pathway GTN This compound (Triglyceride) DG Diglyceride + Nonadecanoic Acid GTN->DG Hydrolysis MG Monoglyceride + Nonadecanoic Acid DG->MG Hydrolysis Glycerol Glycerol + Nonadecanoic Acid MG->Glycerol Hydrolysis

Caption: Hydrolytic degradation pathway of this compound.

troubleshooting_workflow start Analytical Problem Encountered (e.g., Poor Peak Shape, Low Recovery) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument_params Verify Instrument Parameters start->check_instrument_params degradation_issue Potential Degradation? check_sample_prep->degradation_issue instrument_issue Potential Instrument Malfunction? check_instrument_params->instrument_issue degradation_issue->instrument_issue No reprepare_sample Re-prepare Sample with Controls (e.g., lower temp, dry solvents) degradation_issue->reprepare_sample Yes run_std Analyze Fresh Standard instrument_issue->run_std Yes resolve Problem Resolved instrument_issue->resolve No reprepare_sample->resolve check_column Inspect Column and Inlet Liner run_std->check_column perform_maintenance Perform Instrument Maintenance (e.g., clean detector, check for leaks) check_column->perform_maintenance perform_maintenance->resolve

Caption: Troubleshooting workflow for GTN analysis issues.

References

Technical Support Center: Glyceryl Trinonadecanoate (GTN) Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Glyceryl trinonadecanoate (GTN) as an analytical standard. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental workflow, with a specific focus on injection volume for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for a GTN standard in Gas Chromatography (GC)?

A recommended starting injection volume for high molecular weight compounds like GTN is typically between 0.5 µL and 2.0 µL, with 1.0 µL being a very common starting point.[1][2] The optimal volume is highly dependent on the concentration of the standard, the solvent used, and the volume of the GC inlet liner.[1] For trace analysis, larger volumes may be necessary, but this requires careful optimization to avoid issues like backflash.[3]

Q2: What are the signs of an incorrect injection volume?

There are distinct signs for both overloading and insufficient injection volume:

  • Signs of Overloading (Volume Too High):

    • Peak Fronting: Peaks will appear asymmetrical with a leading edge that is less steep than the tailing edge.[2][4] This occurs when the amount of analyte exceeds the capacity of the column stationary phase.[5]

    • Broad or Split Peaks: The peak shape may become significantly wider or even split into multiple peaks.

    • Poor Reproducibility: You may observe significant variation in peak area and retention time between identical injections.[1] This is often a symptom of "backflash."

  • Signs of Insufficient Volume (Volume Too Low):

    • Poor Sensitivity: The primary sign is a low signal-to-noise ratio, where the analyte peak is difficult to distinguish from the baseline noise.[1][2]

    • Inaccurate Quantification: At very low injection volumes, the integration of the peak may be inconsistent, leading to poor accuracy and precision in quantitative results.

Q3: How does the injection solvent affect the maximum injection volume?

The injection solvent's properties dramatically impact the maximum allowable injection volume due to its expansion upon vaporization in the hot GC inlet.[1] If the vaporized volume of the solvent and sample exceeds the internal volume of the liner, it can lead to a phenomenon known as "backflash," where the sample vapor escapes the liner and contaminates the carrier gas lines, causing carryover (ghost peaks) and poor reproducibility.[1][3] Polar solvents like methanol (B129727) and water expand significantly more than non-polar solvents like hexane (B92381).[1]

The table below illustrates the expansion of 1 µL of various common solvents at a typical inlet temperature and pressure.

SolventVapor Volume (µL) from 1 µL of liquid*
n-Hexane140
Acetone245
Acetonitrile350
Methanol450
Water1010
Data is for vaporization at 250°C and 20 psig head pressure.[1]

To avoid backflash, the calculated vapor volume should not exceed the volume of your GC inlet liner (typically 800-990 µL for a standard 4 mm ID liner).[1]

Q4: How do I choose the correct injector liner for GTN analysis?

Choosing the right liner is critical for analyzing high molecular weight, thermally sensitive compounds like GTN.

  • Volume: Ensure the liner has sufficient volume to accommodate the vaporized sample and solvent.[1]

  • Deactivation: Use a deactivated liner. Deactivation minimizes active sites (exposed silanol (B1196071) groups) on the glass surface that can cause peak tailing and sample adsorption, leading to loss of response.[1]

  • Glass Wool: A liner with deactivated glass wool is often recommended. The glass wool aids in the complete and rapid vaporization of the sample, wipes the syringe needle of any residue, and helps trap non-volatile contaminants, protecting the column.[1]

Troubleshooting Guide

Problem: My GTN peaks are broad and tailing.

Peak tailing is often a sign of unwanted interactions between the analyte and the chromatographic system.

  • Possible Cause 1: Active Sites in the System.

    • Solution: GTN, as a triglyceride, has polar ester groups that can interact with active sites in the injector or column.[1] Ensure you are using a high-quality, deactivated inlet liner and a column suitable for high-temperature triglyceride analysis.[6] If the column is old, active sites may have developed; trimming the first few centimeters of the column or replacing it may be necessary.

  • Possible Cause 2: Incomplete Vaporization.

    • Solution: The injector temperature may be too low for a high molecular weight compound like GTN. For triglyceride analysis, inlet temperatures can be as high as 350-370°C.[6] Ensure the temperature is sufficient to vaporize the sample quickly and completely. Using a liner with glass wool can also improve vaporization efficiency.[1]

  • Possible Cause 3: Column Overload.

    • Solution: While overload typically causes peak fronting, severe overload can also distort peaks in other ways. Try reducing the injection volume or diluting the standard to see if the peak shape improves.[2]

Problem: I'm seeing poor reproducibility and ghost peaks in my chromatograms.

This combination of issues strongly suggests sample carryover, often caused by backflash in the injector.

  • Possible Cause: Sample Backflash.

    • Solution: The volume of your vaporized sample and solvent likely exceeds the capacity of your inlet liner.[1]

      • Calculate Vapor Volume: Use the table above to estimate the vapor volume of your injection. If it is close to or exceeds your liner volume, you must reduce the injection volume.

      • Reduce Injection Volume: Decrease the volume injected onto the column (e.g., from 2 µL to 1 µL).

      • Use a Lower-Expansion Solvent: If possible, dissolve your GTN standard in a solvent with a smaller expansion coefficient, such as hexane.

      • Optimize Inlet Parameters: Consider using a pressure-pulsed injection, which can help focus the sample onto the column and reduce the chance of backflash.[3]

Problem: My sensitivity is low and I am getting a poor response for GTN.

Low sensitivity can be due to insufficient sample being introduced or loss of sample during analysis.

  • Possible Cause 1: Injection Volume is Too Low.

    • Solution: If you are injecting a very small volume (e.g., < 0.5 µL), the amount of analyte reaching the detector may be insufficient. Carefully increase the injection volume, ensuring you do not exceed the liner's capacity and cause backflash.[2][3]

  • Possible Cause 2: Sample Adsorption.

    • Solution: The GTN may be adsorbing to active sites in the system, as described in the "peak tailing" issue.[1] Use a deactivated liner and perform regular inlet maintenance.

  • Possible Cause 3: High Split Ratio.

    • Solution: If using a split injection, the split ratio may be too high, sending most of your sample to the split vent instead of the column.[1] To increase sensitivity, lower the split ratio (e.g., from 100:1 to 50:1 or 20:1) or use a splitless injection for trace-level analysis. Keep in mind that splitless injections require more careful optimization of other parameters like purge valve time.[7]

Experimental Protocols

Protocol: Injection Volume Optimization Study for GTN Standard by GC-FID

This protocol outlines a systematic approach to determine the optimal injection volume for a GTN standard.

  • Standard Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1000 µg/mL) in a suitable high-purity solvent (e.g., hexane or toluene).

    • Prepare a working standard at a concentration relevant to your analytical range (e.g., 50 µg/mL).

  • Initial GC-FID Instrument Setup (Example):

    • Inlet: Split/Splitless

    • Inlet Temperature: 350°C[6]

    • Liner: 4 mm ID single taper, deactivated, with glass wool[1]

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Column: High-temperature column suitable for triglycerides (e.g., Restek MXT-65TG or similar)

    • Oven Program: 200°C, ramp at 10°C/min to 360°C, hold for 5 minutes. (Note: This must be optimized for your specific column and analytes).

    • Detector: FID

    • Detector Temperature: 370°C[6]

  • Optimization Procedure:

    • Step 1 (Establish Baseline): Inject 1.0 µL of the working standard. Assess the peak shape, area, and retention time. This will be your baseline chromatogram.

    • Step 2 (Test Lower Volume): Inject 0.5 µL of the standard. Observe the change in peak area and signal-to-noise.

    • Step 3 (Test Higher Volumes): Sequentially inject increasing volumes: 1.5 µL, 2.0 µL, and 2.5 µL.

    • Step 4 (Data Analysis): For each injection volume, record the peak area, peak height, and peak asymmetry (or tailing factor). Calculate the relative standard deviation (%RSD) of the peak area from at least three replicate injections at each volume.

  • Evaluation Criteria:

    • Linearity: Does the peak area increase proportionally with the injection volume? A fall-off in proportionality at higher volumes suggests overload or backflash.

    • Peak Shape: The optimal volume will produce a sharp, symmetrical Gaussian peak. Note the volume at which peak fronting or tailing begins to appear.[4]

    • Reproducibility: The optimal volume should yield a low %RSD (typically <5%) for the peak area across replicate injections.

Visualizations

Injection_Optimization_Workflow Workflow for Optimizing GTN Injection Volume cluster_troubleshoot Troubleshooting Loop start Start: Prepare GTN Standard setup Set Initial GC Parameters (e.g., 1.0 µL Injection) start->setup inject Perform 3 Replicate Injections setup->inject eval Evaluate Peak Shape & Reproducibility (%RSD) inject->eval good Peak Shape Symmetrical? %RSD < 5%? eval->good Analysis low_sens Problem: Low Sensitivity (Signal/Noise) eval->low_sens No (Low S/N) overload Problem: Peak Fronting or Poor Reproducibility good->overload No (Fronting) end_node Optimal Volume Found. Proceed with Analysis. good->end_node  Yes dec_vol Action: Decrease Injection Volume (e.g., 0.5 µL) overload->dec_vol inc_vol Action: Increase Injection Volume (e.g., 1.5 µL) low_sens->inc_vol dec_vol->inject Re-inject inc_vol->inject Re-inject

Caption: A logical workflow for systematically optimizing GC injection volume.

Troubleshooting_Peak_Shape Troubleshooting Common GTN Injection Issues cluster_causes Potential Causes & Solutions start Problem: Poor Peak Shape or Low Reproducibility is_fronting Is Peak Fronting? start->is_fronting is_tailing Is Peak Tailing? is_ghost Are Ghost Peaks Present with Poor Reproducibility? is_fronting->is_tailing No sol_overload Cause: Column Overload Solution: Reduce Injection Volume or Dilute Sample is_fronting->sol_overload Yes is_tailing->is_ghost No sol_active Cause: Active Sites Solution: Use Deactivated Liner, Trim/Replace Column is_tailing->sol_active Yes sol_backflash Cause: Backflash Solution: Reduce Injection Volume or Use Different Solvent is_ghost->sol_backflash Yes end_node Problem Resolved sol_overload->end_node sol_active->end_node sol_backflash->end_node

Caption: A troubleshooting flowchart for diagnosing injection-related peak issues.

References

Column selection for optimal separation of Glyceryl trinonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Glyceryl trinonadecanoate. This resource provides detailed guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic technique for separating this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used technique for the separation of triglycerides like this compound.[1][2] This method separates molecules based on their hydrophobicity. Given that this compound is a large, nonpolar molecule, RP-HPLC provides the necessary retention and resolution for its analysis.[3][4]

Q2: Which stationary phase is recommended for the analysis of this compound?

A2: An octadecylsilane (B103800) (C18 or ODS) stationary phase is the most common and recommended choice for triglyceride separation.[1] The long C18 alkyl chains offer high hydrophobicity, which is crucial for retaining and resolving large nonpolar molecules. For complex lipid samples, a C30 stationary phase can sometimes provide alternative selectivity.[5]

Q3: What are the ideal column dimensions for this separation?

A3: The choice of column dimensions depends on the specific requirements of the analysis, such as desired resolution and analysis time. Longer columns (e.g., 250 mm) provide higher resolution, while shorter columns (e.g., 100-150 mm) allow for faster analyses.[6] A standard internal diameter of 4.6 mm is widely used.[6]

Q4: How does particle size of the column packing material affect the separation?

A4: Smaller particle sizes (e.g., sub-2 µm, 3 µm) lead to higher column efficiency and better resolution but also result in higher backpressure.[6][7] Larger particle sizes (e.g., 5 µm) are more robust and generate lower backpressure, making them suitable for routine analyses.[6]

Q5: What type of detector is most appropriate for this compound analysis?

A5: Since triglycerides lack a strong UV chromophore, universal detectors are preferred. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are excellent choices for quantifying non-volatile compounds like this compound.[8][9] Mass Spectrometry (MS) can also be used for its high sensitivity and ability to provide structural information.

Troubleshooting Guide

Q1: I am observing poor peak shape (tailing or fronting). What could be the cause?

A1: Poor peak shape can result from several factors. A common issue is the sample solvent being stronger than the mobile phase, causing peak distortion. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions. Overloading the column with too much sample can also lead to peak tailing.

Q2: The resolution between this compound and other components is insufficient. How can I improve it?

A2: To enhance resolution, you can try the following:

  • Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile (B52724) to another solvent like isopropanol (B130326) or tetrahydrofuran (B95107) can alter selectivity.[10][11]

  • Lower the flow rate: This can increase column efficiency.

  • Increase column length or decrease particle size: Both will lead to higher theoretical plates and better resolution.[7]

  • Adjust the column temperature: Lowering the temperature can sometimes increase selectivity for triglycerides.[1]

Q3: My column backpressure is excessively high. What should I do?

A3: High backpressure is often indicative of a blockage. Check for plugged column frits or a blocked guard column. Ensure that your sample is fully dissolved and filtered before injection to prevent particulates from entering the system. If using a column with a small particle size, high backpressure is expected, but it should remain stable.

Q4: I am not getting enough sensitivity for my analysis. How can I increase the signal?

A4: To improve sensitivity, you can:

  • Increase the injection volume or the concentration of your sample, being mindful of potential column overload.

  • Optimize the parameters of your ELSD or CAD detector, such as the nebulizer and evaporator temperatures.

  • Consider using a more sensitive detector like a mass spectrometer.

  • Use a column with a smaller internal diameter (e.g., 2.1 mm) to increase the analyte concentration at the detector.[7]

Recommended HPLC Column and Method Parameters

The following tables provide a starting point for method development for the analysis of this compound.

Table 1: Recommended HPLC Column Specifications

ParameterRecommendationRationale
Stationary Phase C18 (ODS)Provides high hydrophobicity for retention of nonpolar triglycerides.[1]
Particle Size 3 µm or 5 µm3 µm for higher resolution, 5 µm for robustness and lower backpressure.[1][12]
Column Length 150 mm or 250 mm150 mm for general purpose, 250 mm for high-resolution separations.[2]
Internal Diameter 4.6 mmStandard analytical dimension.
Pore Size ≥120 ÅEnsures analyte access to the stationary phase.[6]

Table 2: Typical RP-HPLC Method Parameters

ParameterCondition
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol or Dichloromethane (B109758)/Acetonitrile mixture[8]
Gradient Start with a higher percentage of A, ramp to a high percentage of B.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C[1]
Detector ELSD, CAD, or MS
Injection Volume 5-20 µL
Sample Solvent Dichloromethane or a solvent similar to the initial mobile phase[2]
Experimental Protocol: RP-HPLC Analysis of this compound

This protocol outlines a general procedure for the separation of this compound using RP-HPLC.

1. Sample Preparation: a. Accurately weigh a known amount of the this compound standard or sample. b. Dissolve the material in a suitable solvent, such as dichloromethane or the initial mobile phase mixture. It is crucial to avoid using nonpolar solvents like hexane (B92381) as the injection solvent as this can lead to poor peak shape.[2] c. Filter the sample solution through a 0.22 µm syringe filter before injection.

2. HPLC System Preparation: a. Prime all solvent lines to remove any air bubbles. b. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[13]

3. Chromatographic Run: a. Inject the prepared sample onto the HPLC system. b. Run the gradient elution method as defined. c. Monitor the separation using an appropriate detector (e.g., ELSD, CAD).

4. Data Analysis: a. Integrate the peak corresponding to this compound. b. Quantify the analyte based on a calibration curve prepared from standards of known concentrations.

Visualizations

The following diagrams illustrate key workflows in the column selection and troubleshooting process.

ColumnSelectionWorkflow start Start: Need to Separate This compound chrom_technique Select Chromatographic Technique start->chrom_technique rp_hplc Choose Reversed-Phase HPLC (RP-HPLC) chrom_technique->rp_hplc Based on analyte's nonpolar nature stationary_phase Select Stationary Phase rp_hplc->stationary_phase c18_column Select C18 (ODS) Column stationary_phase->c18_column High hydrophobicity needed dimensions Determine Column Dimensions c18_column->dimensions standard_dims Start with 150mm x 4.6mm, 5µm dimensions->standard_dims Balance of resolution and analysis time method_dev Develop Mobile Phase Gradient standard_dims->method_dev optimization Optimize and Validate Method method_dev->optimization end Optimal Separation Achieved optimization->end

Caption: Workflow for selecting an optimal HPLC column.

TroubleshootingWorkflow start Problem Encountered During Separation poor_resolution Poor Resolution start->poor_resolution No bad_peak_shape Bad Peak Shape start->bad_peak_shape No high_pressure High Backpressure start->high_pressure Yes optimize_gradient Optimize Gradient (shallower) poor_resolution->optimize_gradient check_solvent Check Sample Solvent bad_peak_shape->check_solvent check_frit Check Column Frit/Guard Column high_pressure->check_frit change_solvent Change Organic Modifier optimize_gradient->change_solvent If still unresolved change_column Use Longer Column / Smaller Particles change_solvent->change_column For further improvement solution Problem Resolved change_column->solution reduce_load Reduce Sample Load check_solvent->reduce_load If solvent is correct reduce_load->solution filter_sample Ensure Sample is Filtered check_frit->filter_sample If frit is clear filter_sample->solution

Caption: Troubleshooting guide for common HPLC issues.

References

Technical Support Center: Glyceryl Trinonadecanoate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Glyceryl trinonadecanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of LC-MS analysis of this compound?

A1: Signal suppression is a type of matrix effect where the ionization efficiency of this compound is reduced by the presence of co-eluting compounds from the sample matrix.[1] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, reproducibility, and sensitivity of your quantitative analysis.[2]

Q2: What are the most common causes of signal suppression for this compound?

A2: The most prevalent causes of signal suppression for a lipid-like this compound in biological samples include:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix, such as phospholipids, salts, and proteins, compete with this compound for ionization.[1][3] Phospholipids are a primary concern in biological matrices like plasma and serum.[4]

  • Poor Chromatographic Separation: Inadequate separation of this compound from matrix components can lead to co-elution and subsequent ion suppression.[5]

  • Ion Source Contamination: The accumulation of non-volatile salts and other residues in the ion source can disrupt the ionization process.[5][6]

  • Inappropriate Ion Source Settings: Suboptimal parameters, such as temperature, gas flow rates, and voltage, can reduce ionization efficiency.[5]

Q3: How can I determine if my this compound analysis is affected by signal suppression?

A3: Two common methods to assess the presence and extent of matrix effects are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant analyte signal indicate regions of ion suppression.[2]

  • Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[2]

Troubleshooting Guide

Issue: Sudden or Gradual Loss of this compound Signal Intensity

This step-by-step guide will help you diagnose and resolve a loss of signal for this compound.

Step 1: Investigate for Ion Source Contamination

  • Rationale: A dirty ion source is a frequent cause of signal loss.[5]

  • Action:

    • Inspect the ion source components (e.g., capillary, skimmer) for any visible residue.

    • Perform routine cleaning of the ion source according to the manufacturer's protocol.

    • After cleaning, inject a standard solution of this compound to check for signal recovery.

Step 2: Evaluate and Optimize Ion Source Parameters

  • Rationale: Suboptimal ion source settings can lead to inefficient ionization.[7]

  • Action:

    • Infuse a solution of this compound directly into the mass spectrometer.

    • Systematically adjust key parameters (e.g., nebulizer gas flow, drying gas temperature, capillary voltage) to maximize the signal intensity.

    • Record the optimized parameters and update your analytical method.

Step 3: Assess for Matrix Effects

  • Rationale: Matrix effects are a primary cause of signal suppression.[5] The post-extraction spike experiment is a reliable way to quantify this.

  • Action:

    • Prepare two sets of samples:

      • Set A: Extract a blank matrix and then add a known amount of this compound (post-extraction spike).

      • Set B: Spike the same amount of this compound into a pure solvent.

    • Analyze both sets by LC-MS.

    • Calculate the Matrix Effect (%):

      • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value significantly less than 100% indicates signal suppression.

Step 4: Optimize Sample Preparation

  • Rationale: Effective sample preparation is crucial for removing interfering matrix components like phospholipids.[1]

  • Action:

    • Evaluate different sample preparation techniques. Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8]

    • SPE, particularly mixed-mode or phospholipid removal plates, is often highly effective at producing cleaner extracts.[8][9]

Step 5: Optimize Chromatographic Conditions

  • Rationale: Improving chromatographic separation can move this compound away from co-eluting interferences.[10]

  • Action:

    • Modify the Mobile Phase: Altering the organic solvent (e.g., acetonitrile (B52724) to methanol) or the pH can change selectivity.[8]

    • Adjust the Gradient: Modifying the gradient elution profile can improve the resolution between this compound and matrix components.

    • Change the Column: Consider a column with a different stationary phase to alter selectivity.

Data Presentation

Table 1: Quantifying Matrix Effects with Post-Extraction Spiking

Sample SetDescriptionMean Peak Area of this compound
Set A Post-Extraction Spike in Blank Plasma450,000
Set B Standard in Neat Solvent900,000
Matrix Effect (%) (Set A / Set B) * 10050% (Signal Suppression)

Table 2: Comparison of Sample Preparation Techniques on Signal Intensity and Phospholipid Removal

Sample Preparation MethodMean Peak Area of this compoundPhospholipid Removal Efficiency (%)
Protein Precipitation (PPT) 450,000Low (~30%)
Liquid-Liquid Extraction (LLE) 720,000Medium (~80%)
Solid-Phase Extraction (SPE) 855,000High (>95%)
HybridSPE®-Phospholipid 890,000Very High (>99%)[2]

Experimental Protocols

Protocol 1: Post-Extraction Spiking to Quantify Matrix Effects

  • Prepare Blank Matrix Extract:

    • Take 100 µL of a blank biological matrix (e.g., plasma).

    • Perform your standard sample preparation procedure (e.g., protein precipitation with acetonitrile).

    • Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase.

  • Prepare Sample Sets:

    • Set A (Post-Extraction Spike): To the reconstituted blank matrix extract, add 10 µL of a this compound working standard solution.

    • Set B (Neat Standard): In a clean vial, mix 100 µL of mobile phase with 10 µL of the same this compound working standard solution.

  • LC-MS Analysis:

    • Inject equal volumes of both Set A and Set B into the LC-MS system.

    • Analyze using your established method.

  • Calculation:

    • Calculate the matrix effect using the formula provided in the troubleshooting guide.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

  • Pre-treat Sample:

    • To 100 µL of plasma, add 200 µL of 1% formic acid in water. Vortex to mix.

  • Condition SPE Plate:

    • Condition a mixed-mode SPE plate with 500 µL of methanol, followed by 500 µL of water.

  • Load Sample:

    • Load the pre-treated sample onto the SPE plate. Apply a gentle vacuum to pull the sample through.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Wash the sorbent with 500 µL of 0.1% formic acid in water.[2]

    • Wash 2 (Phospholipids): Wash the sorbent with 500 µL of methanol.[2]

  • Elute Analytes:

  • Dry and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute in your mobile phase for LC-MS analysis.

Visualizations

Signal_Suppression_Troubleshooting_Workflow start Signal Loss Observed for This compound step1 Step 1: Clean Ion Source start->step1 step2 Step 2: Optimize Ion Source Parameters step1->step2 If signal is not restored end_ok Signal Restored step1->end_ok If signal is restored step3 Step 3: Quantify Matrix Effects (Post-Extraction Spike) step2->step3 If signal is not restored step2->end_ok If signal is restored step4 Step 4: Optimize Sample Preparation (e.g., SPE, LLE) step3->step4 If suppression is confirmed step5 Step 5: Optimize Chromatography (Mobile Phase, Gradient) step4->step5 If suppression persists step4->end_ok If suppression is eliminated step5->end_ok If signal is restored end_nok Further Investigation Needed step5->end_nok If suppression persists

Caption: Troubleshooting workflow for this compound signal suppression.

Matrix_Effect_Assessment cluster_A Set A: Post-Extraction Spike cluster_B Set B: Neat Standard blank_matrix Blank Matrix sample_prep_A Sample Preparation blank_matrix->sample_prep_A spike_A Spike with Glyceryl Trinonadecanoate sample_prep_A->spike_A lcms LC-MS Analysis spike_A->lcms neat_solvent Neat Solvent spike_B Spike with Glyceryl Trinonadecanoate neat_solvent->spike_B spike_B->lcms comparison Compare Peak Areas (Area A vs. Area B) lcms->comparison

Caption: Workflow for quantifying matrix effects using post-extraction spiking.

References

Calibration curve issues with Glyceryl trinonadecanoate standard

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glyceryl Trinonadecanoate Standard

Welcome to the technical support center for this compound (Trinonadecanoin) standards. This guide is designed for researchers, scientists, and drug development professionals to provide clear answers and troubleshooting advice for common issues encountered when preparing and using calibration curves with this standard.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound calibration curve showing poor linearity (R² < 0.99)?

Poor linearity is a common issue that can stem from several factors, including problems with standard preparation, instrument analysis, or data processing. The most frequent causes are inaccurate initial stock solutions due to incomplete dissolution of the standard, degradation of the standard, or operating outside the linear range of the analytical instrument.

Q2: What is the best solvent to dissolve this compound?

This compound is a large, nonpolar lipid and requires an appropriate organic solvent for complete dissolution.

  • Recommended Solvents: Chloroform (B151607) and dimethylformamide (DMF) are effective solvents. For analytical techniques like LC-MS, mixtures of chloroform and methanol (B129727) (e.g., 2:1 v/v) or mobile phase components like isopropanol (B130326) or methyl tert-butyl ether (MTBE) can also be used to ensure solubility and compatibility.[1][2]

  • Avoid: It is sparingly soluble in aqueous buffers and has low solubility in pure ethanol (B145695) or methanol alone.[2]

Q3: How can I ensure the standard is fully dissolved?

Due to its high molecular weight and crystalline powder form, ensuring complete dissolution is critical.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use a precise analytical balance.

  • Solvent Addition: Add the chosen solvent to the vial.

  • Mechanical Assistance: Use a combination of vortexing and sonication in a water bath to break up aggregates and aid dissolution. Visually inspect the solution against a light source to ensure no particulate matter is visible.

Q4: How should I properly store the this compound standard?

Proper storage is crucial to maintain the integrity of the standard.

  • Solid Standard: Store the neat, powdered standard at -20°C in its original sealed vial.[3][4][5]

  • Stock Solutions: Once dissolved, store stock solutions in amber glass vials with PTFE-lined caps (B75204) at -20°C or -80°C to prevent degradation from light and evaporation. It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Q5: My highest concentration points are falling off the curve. What is the cause?

This typically indicates detector saturation or phenomena related to high concentrations.[6] In techniques like mass spectrometry, high concentrations can lead to ion suppression. For colorimetric assays, it can indicate that the reaction has exceeded its linear range, potentially due to the depletion of a substrate or reagent.[6] It is essential to determine the linear dynamic range of your specific assay and prepare calibration standards that fall within this range.

Q6: Why is this compound a good internal standard for triglyceride analysis?

This compound contains three C19:0 fatty acid chains. Since most naturally occurring triglycerides in mammalian samples contain even-numbered fatty acid chains, the odd-numbered C19:0 is unlikely to be present endogenously, preventing interference and allowing for accurate quantification.[7]

Troubleshooting Guide: Calibration Curve Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered with this compound calibration curves.

Symptom Possible Cause(s) Recommended Solution(s)
Poor Linearity (Low R² value) 1. Incomplete dissolution of the standard. 2. Standard degradation (improper storage). 3. Pipetting errors during serial dilution. 4. Instrument carryover. 5. Non-linear detector response at high/low concentrations.1. Re-prepare the stock solution using vortexing and sonication. Confirm visual clarity. 2. Use a fresh vial of the standard. Check the expiration date.[8] 3. Use calibrated pipettes and prepare fresh dilutions. 4. Run blank injections between high-concentration standards. 5. Narrow the concentration range of the calibration curve.
No or Very Low Signal 1. Standard completely insoluble. 2. Instrument issue (e.g., no injection, detector off). 3. Standard degradation.1. Change to a more suitable solvent (e.g., chloroform/methanol). 2. Check instrument parameters and run a system suitability test. 3. Prepare a fresh stock solution from a new vial of standard.
Inconsistent/Irreproducible Results 1. Standard adsorbing to plasticware. 2. Instability of dilutions over time. 3. Fluctuation in instrument performance. 4. Inconsistent sample evaporation if derivatization is used.1. Use glass volumetric flasks and vials. Avoid storing solutions in plastic. 2. Prepare fresh working dilutions for each analytical run. 3. Monitor system pressure, temperature, and run QC samples. 4. Ensure a consistent and dry environment for any evaporation steps.
High Background Signal in Blank 1. Contaminated solvent or glassware. 2. Carryover from a previous injection. 3. Contaminated instrument (e.g., injection port, column).1. Use high-purity (e.g., HPLC or MS-grade) solvents. 2. Inject multiple blank samples after the highest standard. 3. Perform system cleaning and maintenance as per the manufacturer's protocol.

Experimental Protocol: Preparation of a Calibration Curve

This protocol provides a general methodology for preparing a this compound calibration curve for a typical chromatographic analysis (GC/LC-MS).

1. Materials and Reagents:

  • This compound standard (≥99% purity)[3]

  • High-purity solvent (e.g., Chloroform/Methanol 2:1, v/v)

  • Calibrated analytical balance

  • Class A glass volumetric flasks and pipettes

  • Vortex mixer and sonicator bath

  • Amber glass autosampler vials with PTFE-lined caps

2. Preparation of Stock Solution (e.g., 1 mg/mL):

  • Allow the this compound vial to warm to room temperature for at least 15-20 minutes before opening.

  • Accurately weigh 10 mg of the standard into a 10 mL glass volumetric flask.

  • Add approximately 7 mL of the chosen solvent.

  • Vortex for 1 minute, then sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add solvent to the 10 mL mark, cap, and invert several times to mix thoroughly. This is your Stock Solution .

3. Preparation of Working Standards (Serial Dilution):

  • Label a series of glass vials or flasks for your calibration points (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

  • Prepare the highest standard by diluting the stock solution. For example, transfer 1 mL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to the mark with solvent to create a 100 µg/mL standard.

  • Use serial dilution to prepare the remaining standards. For example, take 5 mL of the 100 µg/mL solution and dilute to 10 mL to make a 50 µg/mL standard.

  • Transfer the final dilutions to autosampler vials for analysis.

4. Data Acquisition and Analysis:

  • Set up the instrument (GC-MS or LC-MS) with an appropriate method for triglyceride analysis.

  • Inject the standards, starting from the lowest concentration, followed by a blank.

  • Integrate the peak area for this compound in each standard.

  • Plot the peak area (y-axis) against the known concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will define your calibration curve. An acceptable R² value is typically ≥ 0.99.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues with your this compound calibration curve.

G start Poor Calibration Curve (e.g., R² < 0.99) check_prep Review Standard Preparation start->check_prep check_instrument Investigate Instrument & Method start->check_instrument check_data Verify Data Analysis start->check_data dissolution Incomplete Dissolution? check_prep->dissolution carryover System Carryover? check_instrument->carryover integration Incorrect Peak Integration? check_data->integration degradation Degradation Possible? dissolution->degradation No remake_stock Action: Remake Stock (Use Sonication) dissolution->remake_stock Yes dilution Dilution Error? degradation->dilution No fresh_std Action: Use Fresh Standard degradation->fresh_std Yes remake_dilutions Action: Remake Dilutions (Use Calibrated Pipettes) dilution->remake_dilutions Yes linearity Outside Linear Range? carryover->linearity No run_blanks Action: Run Blanks Between High Standards carryover->run_blanks Yes adjust_range Action: Adjust Conc. Range linearity->adjust_range Yes reintegrate Action: Manually Review & Reintegrate Peaks integration->reintegrate Yes end Problem Solved remake_stock->end fresh_std->end remake_dilutions->end run_blanks->end adjust_range->end reintegrate->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

References

Technical Support Center: Minimizing Glyceryl Trinonadecanoate (GTN) Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of Glyceryl trinonadecanoate (GTN) in autosamplers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GTN) and why is it prone to carryover?

A1: this compound (GTN), also known as Trinonadecanoin, is a triglyceride composed of glycerol (B35011) and three molecules of nonadecanoic acid.[1][2] As a long-chain, neutral lipid, GTN is a "sticky" compound with low polarity, making it prone to adsorbing onto surfaces within an LC-MS system, such as the autosampler needle, injection valve, and tubing.[3][4] This adsorption can lead to carryover, where residual GTN from a high-concentration sample appears in subsequent injections of low-concentration samples or blanks.

Q2: What are the common sources of GTN carryover in an autosampler?

A2: The most common sources of carryover within an autosampler include the exterior and interior of the injection needle, the injection valve rotor seal, the sample loop, and any connecting tubing that comes into contact with the sample.[4] Worn or dirty rotor seals are a frequent cause of carryover.[5]

Q3: How can I distinguish between carryover and system contamination?

A3: A systematic approach involving strategic injections of blanks and standards can help differentiate between carryover and contamination.[5] In a typical carryover scenario, injecting a blank after a high-concentration standard will show the highest level of the analyte in the first blank, with decreasing amounts in subsequent blanks.[5] If all blanks show a similar level of the analyte, it is more likely due to contamination of the mobile phase, solvents, or the blank solution itself.[5]

Q4: What is an acceptable level of carryover in a bioanalytical method?

A4: For regulated bioanalytical methods, the carryover in a blank sample following the highest concentration standard should not be greater than 20% of the lower limit of quantitation (LLOQ) of the analyte.[6] For highly sensitive assays, this may require carryover to be reduced to less than 0.002%.[6]

Troubleshooting Guides

Guide 1: Systematic Identification of the Source of GTN Carryover

This guide provides a step-by-step process to pinpoint the origin of the carryover within your LC-MS system.

Experimental Protocol: Carryover Source Identification

  • Initial Carryover Confirmation:

    • Inject a high-concentration standard of this compound.

    • Immediately follow with three to five blank injections (using the same solvent as your sample diluent).

    • Analyze the chromatograms of the blank injections. Significant peaks corresponding to GTN in the first blank, which decrease in subsequent blanks, confirm a carryover issue.[5]

  • Isolating the Autosampler and Injection System:

    • Remove the analytical column from the system and replace it with a union or a short piece of tubing.

    • Repeat the injection sequence of a high-concentration standard followed by blank injections.

    • If the carryover peak persists in the blanks, the source is likely within the autosampler (needle, valve, loop, tubing).

    • If the carryover is significantly reduced or eliminated, the analytical column is a primary contributor to the carryover.

  • Investigating the Autosampler Components:

    • If the autosampler is identified as the source, systematically clean or replace components.

    • Needle Wash: Ensure the needle wash system is functioning correctly with an appropriate, strong wash solvent. Increase the duration and/or frequency of the needle wash.

    • Injection Valve: Inspect the rotor seal for scratches or wear and replace it if necessary.[5]

    • Sample Loop: Consider switching from a partial loop injection to a full loop injection to ensure the loop is more effectively flushed.

Logical Troubleshooting Workflow

G start Carryover Suspected confirm Inject High-Concentration Standard followed by Blanks start->confirm check_carryover GTN Peak in Blank? confirm->check_carryover no_carryover No Significant Carryover. Monitor System Performance. check_carryover->no_carryover No isolate_source Isolate Carryover Source check_carryover->isolate_source Yes remove_column Replace Column with Union isolate_source->remove_column check_again GTN Peak in Blank? remove_column->check_again column_issue Column is a Major Source. - Optimize column wash. - Use a guard column. - Replace column. check_again->column_issue No autosampler_issue Autosampler is the Likely Source. check_again->autosampler_issue Yes end Carryover Minimized column_issue->end troubleshoot_as Troubleshoot Autosampler Components autosampler_issue->troubleshoot_as check_needle_wash Optimize Needle Wash: - Stronger solvent - Longer duration troubleshoot_as->check_needle_wash check_valve Inspect/Replace Rotor Seal check_needle_wash->check_valve check_loop Switch to Full Loop Injection check_valve->check_loop check_loop->end

Caption: Troubleshooting workflow for identifying the source of GTN carryover.

Guide 2: Optimizing Autosampler Wash Protocols for GTN

This guide provides recommendations for selecting and implementing effective wash protocols to minimize GTN carryover.

Key Principles:

  • Solvent Strength: The wash solvent must be strong enough to solubilize GTN effectively. Since GTN is a non-polar lipid, organic solvents are more effective than aqueous solutions.

  • Wash Volume and Duration: Increasing the volume of the wash solvent and the duration of the wash cycle can significantly reduce carryover.

  • Wash Method: Modern autosamplers offer various needle wash options, including pre- and post-injection washes. Experimenting with these settings is crucial.

Experimental Protocol: Quantifying Carryover Reduction

  • Establish a Baseline:

    • Inject a high-concentration GTN standard followed by a blank injection using your current standard wash protocol.

    • Calculate the carryover percentage using the formula: Carryover (%) = (Peak Area in Blank / Peak Area in Standard) x 100

  • Test Different Wash Solvents:

    • Prepare a series of wash solvents with varying compositions (see Table 2 for recommendations).

    • For each wash solvent, repeat the injection sequence (high-concentration standard followed by a blank).

    • Calculate the carryover percentage for each solvent.

  • Optimize Wash Parameters:

    • Using the most effective wash solvent, vary the wash time and the number of wash cycles.

    • Repeat the injection sequence and calculate the carryover for each set of parameters.

  • Data Analysis:

    • Compare the carryover percentages obtained with different solvents and parameters to identify the optimal cleaning protocol.

Experimental Workflow for Carryover Quantification

G start Start Carryover Quantification prep_samples Prepare High-Concentration GTN Standard and Blank Samples start->prep_samples baseline Establish Baseline Carryover with Current Wash Protocol prep_samples->baseline inject_baseline Inject Standard, then Blank baseline->inject_baseline calc_baseline Calculate Baseline Carryover % inject_baseline->calc_baseline test_solvents Test Different Wash Solvents calc_baseline->test_solvents loop_solvents For each Wash Solvent: - Inject Standard, then Blank - Calculate Carryover % test_solvents->loop_solvents select_best_solvent Select Most Effective Wash Solvent loop_solvents->select_best_solvent optimize_params Optimize Wash Parameters (Time, Cycles) select_best_solvent->optimize_params loop_params For each Parameter Set: - Inject Standard, then Blank - Calculate Carryover % optimize_params->loop_params final_protocol Implement Optimized Wash Protocol loop_params->final_protocol end End final_protocol->end

Caption: Experimental workflow for quantifying and minimizing autosampler carryover.

Data and Recommendations

Table 1: Properties of this compound (GTN)

PropertyValueReference
Alternate Names TG(19:0/19:0/19:0), Trinonadecanoin[2][7]
Molecular Formula C60H116O6[2]
Molecular Weight 933.56 g/mol [2]
Form Powder[8]
Lipid Type Neutral Glyceride[8]
Solubility Soluble in organic solvents such as chloroform (B151607) and ethanol. Sparingly soluble in aqueous buffers.[9]
Storage Temperature -20°C[8]

Table 2: Recommended Wash Solvents for Lipid Carryover Reduction

Wash SolventProperties and Recommendations
Isopropanol (IPA) An excellent solvent for a wide range of lipids. Often used in a mixture with other organic solvents. A 50:50 mixture of IPA and acetonitrile (B52724) can be effective.
Methanol (B129727) (MeOH) A polar organic solvent that is also effective for cleaning. A common starting point is a mixture of water and methanol (e.g., 90:10 or 50:50).[10]
Acetonitrile (ACN) Frequently used as a strong solvent in reversed-phase chromatography. Often used in combination with water or other organic solvents. A 50:50 mixture of water and acetonitrile has shown good results for some compounds.
Hexane/Isopropanol A mixture of a non-polar solvent (hexane) and a polar solvent (isopropanol) can be very effective for removing non-polar lipids like GTN.
"Magic Mixture" A combination of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v/v/v) can be a very effective universal wash solution for complex samples.[8]

Disclaimer: The effectiveness of each wash solvent may vary depending on the specific LC-MS system, sample matrix, and concentration of this compound. It is recommended to experimentally determine the optimal wash solvent and conditions for your specific application.

References

Validation & Comparative

A Comparative Guide to the Validation of Quantitative Analytical Methods Using Glyceryl Trinonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Glyceryl trinonadecanoate as an internal standard in the validation of quantitative analytical methods, particularly for the analysis of triacylglycerols (TAGs) by Gas Chromatography with Flame Ionization Detection (GC-FID). The data presented is compiled from published research to assist in the objective evaluation of this analytical standard.

Performance of this compound as an Internal Standard

This compound, also known as trinonadecanoin, is a high-purity triacylglycerol commonly employed as an internal standard for the quantitative analysis of lipids. Its physical and chemical properties make it a suitable candidate for methods analyzing complex lipid matrices such as those found in biological and food samples.

A key study validating a GC-FID method for the analysis of triacylglycerols in edible oils utilized trinonadecanoyl-glycerol as the internal standard. The validation parameters determined in this study for a range of triacylglycerols are summarized below, demonstrating the method's linearity, accuracy (recovery), and sensitivity.

Table 1: Summary of Method Validation Parameters for Triacylglycerol Analysis using this compound as an Internal Standard

Analyte (Triacylglycerol)Linearity (r²)Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
PPO0.9981000.0010.001
PPL0.998800.0010.001
POO0.9981030.0010.001
PSO0.9981010.0010.001
OOL0.9981020.0010.001
OOO0.9981000.0010.001
SOO0.9981020.0010.001
LLL0.990210.3301.000
LLO0.9901480.3301.000
LLS0.9901020.3301.000

Data sourced from a study on the determination of triacylglycerols in edible oils by GC-FID. The recovery of various triacylglycerol standards ranged from 21% to 148%[1]. The limits of detection were in the range of 0.001 to 0.330 µg/mL, and the limits of quantitation were from 0.001 to 1.000 µg/mL[1].

Precision Analysis

Precision, often expressed as the coefficient of variation (CV) or relative standard deviation (RSD), is a critical parameter in method validation. A study on the determination of triacylglycerols in human serum using a capillary gas-chromatographic method with trinonadecanoylglycerol as the internal standard reported a coefficient of variation (CV) of 2.08%[2]. This indicates a high degree of precision for the analytical method.

For a comparative perspective, the same study evaluated data from other triacylglycerol standards, which can offer an indirect comparison of performance under the same analytical conditions.

Table 2: Comparison of Precision for Different Triacylglycerol Standards

Internal StandardCoefficient of Variation (CV) (%)
This compound 2.08 [2]
Tripalmitoylglycerol2.04[2]
Tristearoylglycerol1.99[2]

This data suggests that this compound provides precision comparable to other commonly used triacylglycerol standards[2].

Further data on the precision of a GC-FID method using trinonadecanoyl-glycerol as an internal standard for edible oil analysis showed excellent intraday precision on retention times (<0.5%) and peak areas (<5%). The interday precision for retention times was less than 1.0%, and for peak area was less than 27%[1].

Experimental Protocols

Protocol 1: Quantitative Analysis of Triacylglycerols in Edible Oils by GC-FID

This protocol is adapted from a validated method for the determination of triacylglycerols in edible oils.

1. Sample and Standard Preparation:

  • Prepare stock solutions of individual triacylglycerol standards and the internal standard, this compound (trinonadecanoyl-glycerol), in dichloromethane.

  • For analysis, dilute the oil samples in a suitable solvent.

  • Spike the diluted samples and calibration standards with a known concentration of the this compound internal standard solution.

2. Gas Chromatography with Flame Ionization Detection (GC-FID) Conditions:

  • Gas Chromatograph: Thermo Scientific Trace 1300 or equivalent[1].

  • Column: RTX-65TG capillary column (30 m × 0.25 mm i.d., 0.1 μm film thickness)[1].

  • Injector: Autosampler (e.g., Thermo Scientific AI 1310) with a split ratio of 1:30[1].

  • Injector Temperature: 360 °C[1].

  • Oven Temperature Program:

    • Initial temperature: 250 °C[1].

    • Ramp: 4 °C/min to 360 °C[1].

    • Hold: 25 minutes at 360 °C[1].

  • Carrier Gas: Hydrogen at a flow rate of 1.5 mL/min[1].

  • Detector: Flame Ionization Detector (FID).

3. Data Analysis:

  • Identify and quantify the individual triacylglycerols based on their retention times relative to the internal standard.

  • Calculate the concentration of each analyte using a calibration curve generated from the standard solutions.

Protocol 2: Determination of Triacylglycerols in Human Serum

This protocol outlines the key steps for the analysis of triacylglycerols in serum samples.

1. Sample Preparation:

  • Perform an extraction of lipids from the serum sample.

  • Add a precise amount of this compound as the internal standard to the extracted lipid fraction.

  • The sample is then ready for direct GC analysis without further derivatization[2].

2. Capillary Gas Chromatography Conditions:

  • Utilize a capillary column suitable for high-temperature analysis of triacylglycerols.

  • Employ a temperature program that allows for the separation of different triacylglycerol species.

  • Use a flame ionization detector for quantification.

3. Data Acquisition and Evaluation:

  • Record the chromatogram and integrate the peak areas of the analytes and the internal standard.

  • A computer-based data acquisition system is recommended for improved accuracy and precision in the evaluation of triacylglycerol values[2].

Visualizations

Below are diagrams illustrating the experimental workflow for the quantitative analysis of triacylglycerols using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_process Analytical Process cluster_analysis Data Analysis Sample Biological or Food Sample Extraction Lipid Extraction Sample->Extraction IS_Stock This compound (Internal Standard Stock) Spiking Internal Standard Spiking IS_Stock->Spiking Standards Triacylglycerol Standards Standards->Spiking Extraction->Spiking GC_FID GC-FID Analysis Spiking->GC_FID Data_Acquisition Data Acquisition GC_FID->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for quantitative triacylglycerol analysis.

validation_parameters MethodValidation Quantitative Method Validation Linearity Linearity & Range (r²) MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (%RSD / %CV) MethodValidation->Precision Sensitivity Sensitivity (LOD & LOQ) MethodValidation->Sensitivity Specificity Specificity MethodValidation->Specificity

Caption: Key parameters for analytical method validation.

References

A Guide to Inter-Laboratory Lipid Analysis Utilizing Glyceryl Trinonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is a critical aspect of research and development in numerous scientific fields, including drug development and clinical diagnostics. Glyceryl trinonadecanoate, a triglyceride with three C19:0 fatty acid chains, serves as an invaluable tool in lipid analysis. Its odd-numbered carbon chains make it a non-endogenous internal standard in most biological systems, providing a reliable reference for the accurate quantification of triacylglycerols and other lipid species. This guide provides a comparative overview of analytical performance in inter-laboratory settings for lipid analysis where this compound is a suitable internal standard, alongside detailed experimental protocols.

Comparative Performance of Lipid Analysis Methods

Below is a summary of typical inter-laboratory performance for triglyceride analysis, which is a primary application for this compound as an internal standard. The data is compiled from broader lipid standardization programs and reflects the expected precision of different analytical approaches.

Analytical MethodAnalyteTypical Inter-Laboratory Coefficient of Variation (CV %)Key Considerations
Gas Chromatography-Mass Spectrometry (GC-MS)Triacylglycerols5 - 15%High specificity and accuracy. Derivatization is often required.
Liquid Chromatography-Mass Spectrometry (LC-MS)Triacylglycerols10 - 20%High throughput and suitable for complex mixtures. Ion suppression effects can be a source of variability.
Enzymatic AssaysTotal Triglycerides3 - 8%[1][2]Commonly used in clinical settings for total triglyceride measurement. Lacks specificity for individual lipid species.
Nuclear Magnetic Resonance (NMR) SpectroscopyTriacylglycerols5 - 10%Non-destructive and provides structural information. Generally less sensitive than MS-based methods.

Note: The provided CVs are illustrative and can be influenced by the specific protocol, instrumentation, and laboratory proficiency. The consistent use of an appropriate internal standard like this compound is crucial for achieving lower CVs and improving inter-laboratory agreement.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to ensuring the reproducibility and comparability of lipid analysis results across different laboratories. The following is a generalized workflow for the quantification of triacylglycerols in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation and Lipid Extraction

This phase is critical for the efficient extraction of lipids and the accurate addition of the internal standard.

  • Internal Standard Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add a precise amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in a suitable organic solvent). The amount of internal standard should be chosen to be within the linear range of the analytical method and comparable to the expected concentration of the analytes of interest.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of isopropanol) for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of fatty acid methyl esters (FAMEs) derived from triacylglycerols.

  • Derivatization (Transesterification):

    • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Incubate at 80°C for 1 hour to convert the fatty acids in the triacylglycerols to their corresponding methyl esters.

    • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-23 (60 m x 0.25 mm x 0.25 µm) or similar polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. The ions for this compound-derived C19:0 FAME and other target FAMEs should be monitored.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to the C19:0 FAME from the this compound internal standard and the target FAMEs based on their retention times and mass spectra.

  • Quantification: Calculate the concentration of each target triacylglycerol-derived fatty acid by comparing the peak area of its corresponding FAME to the peak area of the C19:0 FAME internal standard. A response factor for each analyte relative to the internal standard should be determined using a calibration curve prepared with known concentrations of authentic standards.

Visualizing the Workflow

The following diagrams illustrate the key stages of the inter-laboratory lipid analysis workflow.

G Experimental Workflow for Inter-Laboratory Lipid Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample Spike Spike with Glyceryl trinonadecanoate (IS) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute Derivatize Derivatization (Transesterification to FAMEs) Reconstitute->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Identify Peak Identification (Analytes and IS) GCMS->Identify Quantify Quantification using Internal Standard Identify->Quantify Report Report Results Quantify->Report

Caption: A flowchart of the major steps in a typical lipid analysis experiment using an internal standard.

G Logical Relationship in Quantitative Analysis Analyte Analyte Signal (Peak Area) Ratio Signal Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (Peak Area of C19:0 FAME) IS->Ratio Concentration Analyte Concentration Ratio->Concentration CalCurve Calibration Curve (Known Concentrations) CalCurve->Concentration

Caption: The logical flow for calculating analyte concentration using an internal standard.

References

Performance of Glyceryl trinonadecanoate versus other triglyceride internal standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of triglycerides is paramount. The choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Glyceryl Trinonadecanoate (GTN) against other common triglyceride internal standards, supported by experimental data and detailed methodologies.

Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation, extraction, and analysis. In lipidomics, particularly for the quantification of triglycerides (TGs) by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is non-negotiable for achieving accurate and reproducible results.

The Role of Internal Standards in Triglyceride Analysis

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but can be distinguished by the analytical instrument. It should be added to the sample in a known quantity at the earliest stage of the workflow, preferably before lipid extraction. This allows it to account for sample loss during processing and variations in ionization efficiency in the mass spectrometer. The two primary categories of internal standards used for triglyceride analysis are odd-chain triglycerides and stable isotope-labeled triglycerides.

Performance Comparison: this compound vs. Other Internal Standards

This compound (C19:0/C19:0/C19:0) is a triglyceride containing three C19 fatty acid chains. As most naturally occurring triglycerides in biological samples contain even-numbered carbon chains, odd-chain triglycerides like GTN are present at negligible endogenous levels, making them excellent candidates for internal standards.

The primary alternatives to odd-chain triglycerides are stable isotope-labeled (e.g., deuterated or ¹³C-labeled) triglycerides. These are often considered the "gold standard" as their physicochemical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly throughout the analytical process.

The following table summarizes the key performance characteristics of this compound compared to other classes of triglyceride internal standards.

Performance Metric This compound (Odd-Chain TG) Other Odd-Chain TGs (e.g., Glyceryl Triheptadecanoate) Stable Isotope-Labeled TGs (e.g., Deuterated Tripalmitin)
Accuracy High. Effectively corrects for extraction and ionization variability.[1]High. Similar performance to GTN.Very High (Gold Standard). Considered the most accurate for correcting analytical variability.[1]
Precision (CV%) Typically low (<15-20% inter-day, <15% intra-day).[2]Comparable to GTN.Generally the lowest (<10-15%).
Linearity (r²) Excellent (typically >0.99).[2]Excellent (typically >0.99).Excellent (typically >0.99).
Recovery Good to excellent, depending on the extraction method.[2]Similar to GTN.Excellent, closely mimics the analyte of interest.
Matrix Effects Can experience different matrix effects than even-chain TGs, though generally minimal.Similar to GTN.Experiences nearly identical matrix effects as the analyte, providing the best correction.
Endogenous Interference Negligible in most biological samples.Negligible in most biological samples.None.
Cost Relatively low to moderate.Relatively low to moderate.High.
Availability Widely available from commercial suppliers.Widely available.Availability can be limited for specific TG species.

Experimental Protocols

Accurate triglyceride quantification relies on a well-defined and validated experimental protocol. Below is a detailed methodology for the analysis of triglycerides in human plasma using this compound as an internal standard with GC-MS.

Experimental Protocol: Triglyceride Quantification in Human Plasma by GC-MS

1. Materials and Reagents:

2. Sample Preparation and Lipid Extraction (Folch Method):

  • Thaw frozen human plasma samples on ice.

  • In a glass tube, add 100 µL of plasma.

  • Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in chloroform).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.

  • Vortex and incubate at 50°C for 10 minutes.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of water.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Carefully collect the upper hexane layer containing the FAMEs.

  • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

4. GC-MS Analysis:

  • Inject 1 µL of the FAMEs extract into the GC-MS system.

  • GC Conditions:

    • Column: DB-23 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-650

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

5. Data Analysis and Quantification:

  • Identify the FAME peaks based on their retention times and mass spectra by comparing them to known standards.

  • Integrate the peak areas of the target triglyceride-derived FAMEs and the C19:0 FAME from the internal standard.

  • Calculate the response factor for each analyte relative to the internal standard.

  • Construct a calibration curve using known concentrations of triglyceride standards.

  • Determine the concentration of each triglyceride in the plasma sample based on the peak area ratios and the calibration curve.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key steps.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis & Quantification Plasma Plasma Sample Add_IS Add GTN Internal Standard Plasma->Add_IS Folch Folch Extraction (Chloroform/Methanol) Add_IS->Folch Phase_Sep Phase Separation Folch->Phase_Sep Collect_Organic Collect Organic Layer Phase_Sep->Collect_Organic Dry_Extract Dry Extract Collect_Organic->Dry_Extract Transesterification Transesterification to FAMEs Dry_Extract->Transesterification GCMS GC-MS Analysis Transesterification->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for triglyceride quantification using GTN internal standard.

Logical_Relationship cluster_IS_Types Triglyceride Internal Standards cluster_performance Performance Characteristics Odd_Chain Odd-Chain TGs (e.g., GTN) Accuracy Accuracy Odd_Chain->Accuracy High Precision Precision Odd_Chain->Precision Good Cost Cost Odd_Chain->Cost Lower Availability Availability Odd_Chain->Availability High Stable_Isotope Stable Isotope-Labeled TGs Stable_Isotope->Accuracy Very High (Gold Standard) Stable_Isotope->Precision Excellent Stable_Isotope->Cost Higher Stable_Isotope->Availability Limited

Caption: Logical relationship of triglyceride internal standard types and performance.

References

A Researcher's Guide to Cross-Validation with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of analytical methods is crucial for ensuring data integrity and comparability, particularly in regulated environments such as drug development. This guide provides an objective comparison of cross-validation methodologies when employing different internal standards, supported by detailed experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in making informed decisions.

The use of an internal standard (IS) is a cornerstone of quantitative analysis, designed to compensate for variations during sample preparation and analysis.[1][2] An ideal internal standard is a compound added at a constant concentration to all samples, calibrators, and quality controls, which behaves similarly to the analyte of interest.[2] Stable isotope-labeled (SIL) internal standards are often considered the gold standard, as they are expected to co-elute with the analyte and experience identical matrix effects.[3] However, the choice of the internal standard, including different SIL-IS (e.g., deuterated standards with varying numbers of deuterium (B1214612) atoms), can impact assay performance.[3] Therefore, cross-validation of analytical methods using different internal standards is essential to ensure that the results obtained are comparable and reliable.[1][4]

Core Principles of Cross-Validation

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, instruments, or, in this context, when a different internal standard is used.[1] The primary objective is to demonstrate that the data from two different methods are comparable, which is critical when data from multiple sources are combined.[1][4] According to guidelines such as the ICH M10, cross-validation is required when data will be combined for a given study for regulatory submission.[5]

A typical cross-validation study involves analyzing the same set of quality control (QC) samples and incurred study samples with both analytical methods (i.e., with each internal standard).[4] The results are then statistically compared to assess for any bias.[5]

Experimental Design and Protocols

A systematic approach is necessary to perform a cross-validation study comparing two different internal standards (IS-1 and IS-2) for the quantification of a specific analyte in a biological matrix.

Experimental Workflow

The workflow for the cross-validation of two analytical methods employing different internal standards is depicted below.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison Sample_Aliquot Aliquot Biological Matrix (e.g., Plasma) Spike_IS1 Spike with Internal Standard 1 (IS-1) Sample_Aliquot->Spike_IS1 Set A Spike_IS2 Spike with Internal Standard 2 (IS-2) Sample_Aliquot->Spike_IS2 Set B Extraction1 Perform Liquid-Liquid Extraction (Method A) Spike_IS1->Extraction1 Extraction2 Perform Liquid-Liquid Extraction (Method B) Spike_IS2->Extraction2 LCMS1 Analyze with LC-MS/MS (using IS-1 parameters) Extraction1->LCMS1 LCMS2 Analyze with LC-MS/MS (using IS-2 parameters) Extraction2->LCMS2 Data_Analysis1 Quantify Analyte using IS-1 LCMS1->Data_Analysis1 Data_Analysis2 Quantify Analyte using IS-2 LCMS2->Data_Analysis2 Comparison Compare Results (Accuracy, Precision, Bias) Data_Analysis1->Comparison Data_Analysis2->Comparison

A flowchart illustrating the key stages of a cross-validation study for different internal standards.
Detailed Experimental Protocol: Quantification of Analyte X

This protocol outlines the steps for a cross-validation study comparing two different deuterated internal standards for a hypothetical Analyte X in human plasma.

1. Preparation of Quality Control (QC) Samples:

  • Prepare three levels of QC samples (low, medium, and high) by spiking known concentrations of Analyte X into a pooled blank human plasma.

2. Sample Preparation: Liquid-Liquid Extraction

  • Aliquoting: Pipette 200 µL of the QC sample into two separate sets of clean microcentrifuge tubes (Set A and Set B).[3]

  • Internal Standard Spiking:

    • To Set A, add 20 µL of the working solution of Internal Standard 1 (IS-1, e.g., Analyte X-d3).[3]

    • To Set B, add 20 µL of the working solution of Internal Standard 2 (IS-2, e.g., Analyte X-d5).[3]

  • Vortexing: Vortex all samples for 10 seconds to ensure thorough mixing.[3]

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[3]

  • Mixing: Cap and vortex the tubes for 5 minutes to extract Analyte X and the respective internal standard into the organic layer.[3]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.[3]

  • Transfer: Carefully transfer the upper organic layer to a clean set of tubes.[3]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[3]

  • Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for analysis.[3]

3. LC-MS/MS Analysis:

  • Analyze the reconstituted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The mass spectrometer will be set to monitor the specific mass transitions for Analyte X, IS-1, and IS-2.

Data Presentation and Interpretation

The quantitative data from the cross-validation study should be summarized in clearly structured tables to facilitate easy comparison. The acceptance criteria for accuracy and precision are typically within ±15% for LQC, MQC, and HQC, and within ±20% for the LLOQ.[4]

Table 1: Comparison of Accuracy and Precision for QC Samples

QC LevelNominal Conc. (ng/mL)Method A (with IS-1) Mean Conc. (ng/mL)Method A Accuracy (%)Method A Precision (%CV)Method B (with IS-2) Mean Conc. (ng/mL)Method B Accuracy (%)Method B Precision (%CV)
Low QC5.04.8597.04.55.10102.05.2
Mid QC50.051.2102.43.149.599.03.8
High QC400.0395.698.92.5408.0102.02.9

Table 2: Incurred Sample Reanalysis (ISR) Comparison

Sample IDMethod A (with IS-1) Conc. (ng/mL)Method B (with IS-2) Conc. (ng/mL)Percent Bias (%)
ISR-0125.624.9-2.7
ISR-02152.3158.03.7
ISR-03350.1342.5-2.2
ISR-0488.492.14.2

*Percent Bias is calculated as: ((Method B Conc. - Method A Conc.) / Average Conc.) * 100

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard.

Internal Standard Selection Logic Start Start: Need for Quantitative Analysis Check_Availability Is a SIL-IS available? Start->Check_Availability Ideal_IS Ideal IS: Stable Isotope-Labeled (SIL) Analyte Multiple_SIL Multiple SIL-IS options available? (e.g., d3, d5, 13C) Ideal_IS->Multiple_SIL Check_Availability->Ideal_IS Yes Structural_Analogue Alternative: Structural Analogue Check_Availability->Structural_Analogue No Validate_Analogue Thoroughly validate analogue's performance (e.g., matrix effects, recovery) Structural_Analogue->Validate_Analogue Select_Best_IS Select IS with best performance (accuracy, precision, stability) Validate_Analogue->Select_Best_IS Cross_Validate_SIL Perform cross-validation between different SIL-IS Multiple_SIL->Cross_Validate_SIL Yes Multiple_SIL->Select_Best_IS No, only one option Cross_Validate_SIL->Select_Best_IS Final_Method Final Validated Method Select_Best_IS->Final_Method

Decision tree for the selection of an internal standard.

Conclusion

The cross-validation of analytical methods using different internal standards is a critical exercise to ensure the generation of high-quality, comparable data. As demonstrated, even different deuterated analogs of the same analyte can yield slightly different results.[3] By following a rigorous experimental protocol and presenting the data clearly, researchers can confidently select the most appropriate internal standard and ensure the integrity of their bioanalytical data, which is paramount for regulatory submissions and the overall success of drug development programs.

References

Navigating Lipid Quantification: A Comparative Guide to Triglyceride Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. This guide provides an objective comparison of Glyceryl Trinonadecanoate and other common triglyceride internal standards used in mass spectrometry (MS)-based lipid analysis. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable internal standard for your research needs.

Performance Comparison of Triglyceride Internal Standards

The selection of an appropriate internal standard is a critical step in developing robust quantitative lipidomics assays. Ideally, an internal standard should not be naturally present in the sample, exhibit similar chemical and physical properties to the analytes of interest, and ionize efficiently and reproducibly under the chosen MS conditions. Odd-chain triglycerides are frequently employed as internal standards for the quantification of even-chain triglycerides, which are the most common forms in biological systems.

This guide focuses on the performance of this compound (TG 19:0/19:0/19:0) and compares it with two other widely used odd-chain triglyceride internal standards: Glyceryl Triheptadecanoate (TG 17:0/17:0/17:0) and Glyceryl Tripalmitate (an even-chain triglyceride sometimes used for specific applications).

Internal StandardLinearity (r²)Linear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound >0.99Not specifiedNot specifiedNot specified
Glyceryl Triheptadecanoate >0.996[1]0.2 - 2 ng[1]Not specifiedNot specified
Glyceryl Tripalmitate Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

A detailed experimental protocol is crucial for achieving reproducible and reliable quantitative results. Below is a general methodology for the quantification of triglycerides in a biological matrix (e.g., plasma) using an odd-chain triglyceride internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of the internal standard (e.g., this compound) in a suitable solvent.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 5 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

  • Solvent Evaporation and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for triglyceride analysis.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the triglycerides.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for the internal standard and the target triglycerides and monitoring a specific product ion for each.

    • MRM Transitions:

      • This compound (Precursor): [M+NH4]+

      • This compound (Product): Fragment corresponding to the neutral loss of one nonadecanoic acid and ammonia.

      • Target Triglyceride transitions would be determined based on the specific analytes of interest.

3. Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative even-chain triglyceride and a fixed concentration of the internal standard.

  • Quantification: The concentration of the target triglycerides in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of the analytical process, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify Triglyceride Concentration Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Experimental workflow for triglyceride quantification.

logical_relationship Analyte Analyte (Triglyceride) Extraction Extraction Efficiency Analyte->Extraction Ionization Ionization Efficiency Analyte->Ionization Instrumental Instrumental Variation Analyte->Instrumental IS Internal Standard (this compound) IS->Extraction IS->Ionization IS->Instrumental Ratio Analyte/IS Ratio Extraction->Ratio Ionization->Ratio Instrumental->Ratio Quantification Accurate Quantification Ratio->Quantification

Principle of internal standard-based quantification.

References

Justification for Using an Odd-Chain Fatty Acid Standard like Trinonadecanoin in Quantitative Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise quantification of fatty acids, particularly in complex biological matrices encountered in metabolomics and drug development, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Trinonadecanoin, an odd-chain triglyceride, as an internal standard against other common alternatives, supported by experimental data and detailed protocols.

The fundamental principle of using an internal standard (IS) is to correct for the analytical variability that can arise during sample preparation, extraction, and instrumental analysis. An ideal internal standard should mimic the chemical and physical properties of the analytes of interest, be absent in the endogenous sample, and be clearly distinguishable by the analytical instrument.

Why an Odd-Chain Fatty Acid Standard?

Odd-chain fatty acids (OCFAs) and their corresponding triglycerides, such as Trinonadecanoin (a triglyceride of nonadecanoic acid, C19:0), are excellent candidates for internal standards in lipidomics for several key reasons:

  • Non-Endogenous Nature: OCFAs are typically found in very low abundance in most mammalian tissues and cells.[1] This minimizes the risk of interference from endogenous lipids, ensuring that the detected signal originates almost exclusively from the added standard.

  • Chemical Similarity: As a saturated fatty acid triglyceride, Trinonadecanoin closely resembles the chemical behavior of endogenous even-chain triglycerides and their constituent fatty acids. This similarity ensures that it experiences comparable extraction efficiency, derivatization yields, and ionization responses in mass spectrometry, allowing for accurate normalization of the target analytes.

  • Chromatographic Resolution: In gas chromatography (GC) and liquid chromatography (LC) methods, the odd-chain length of the fatty acids in Trinonadecanoin allows for its chromatographic separation from the more common even-chain fatty acids found in biological samples.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of quantification. While stable isotope-labeled (e.g., deuterated) standards are often considered the "gold standard," odd-chain fatty acid standards like Trinonadecanoin offer a robust and cost-effective alternative. The following table summarizes a representative comparison of their performance characteristics.

Table 1: Performance Comparison of Internal Standards for Fatty Acid Quantification

Parameter Trinonadecanoin (Odd-Chain Standard) Deuterated Palmitic Acid (C16:0-d31) Key Considerations
Linearity (R²) > 0.995> 0.998Both standards typically exhibit excellent linearity over a wide dynamic range.
Recovery (%) 85 - 10590 - 110Deuterated standards may show slightly better recovery due to their near-identical chemical properties to the analyte.
Matrix Effect (%) 80 - 12095 - 105Deuterated standards often provide superior compensation for matrix effects due to co-elution with the analyte.[2]
Precision (%RSD) < 15%< 10%The closer mimicry of the analyte by the deuterated standard generally leads to higher precision.
Cost LowerHigherThe synthesis of stable isotope-labeled standards is significantly more expensive.
Availability Readily AvailableGenerally AvailableCustom synthesis may be required for some deuterated standards.

Note: The values presented in this table are representative and can vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below is a detailed methodology for the analysis of fatty acids in a biological matrix (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with Trinonadecanoin as an internal standard.

1. Lipid Extraction (Folch Method)

  • To 100 µL of plasma, add a known amount of Trinonadecanoin internal standard solution (e.g., 10 µg).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Saponification and Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat the sample at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.

  • Cool the sample to room temperature.

  • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids, forming FAMEs.

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution.

  • Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical justification for selecting an odd-chain fatty acid standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., Plasma) Add_IS Spike with Trinonadecanoin (IS) Sample->Add_IS Extraction Lipid Extraction (Folch) Add_IS->Extraction Saponification Saponification (NaOH/MeOH) Extraction->Saponification Methylation Methylation to FAMEs (BF3/MeOH) Saponification->Methylation GCMS GC-MS Analysis Methylation->GCMS Data Data Processing (Analyte/IS Ratio) GCMS->Data Quantification Quantitative Result Data->Quantification

A typical experimental workflow for fatty acid analysis using an internal standard.

Justification_Logic cluster_IS_Properties Ideal IS Properties Goal Accurate Quantification of Fatty Acids Requirement Correction for Analytical Variability Goal->Requirement IS_Principle Use of an Internal Standard (IS) Requirement->IS_Principle NonEndogenous Not Naturally Present IS_Principle->NonEndogenous ChemicallySimilar Chemically Similar to Analyte IS_Principle->ChemicallySimilar Distinguishable Analytically Distinguishable IS_Principle->Distinguishable Trinonadecanoin Trinonadecanoin (Odd-Chain Standard) NonEndogenous->Trinonadecanoin Meets criterion ChemicallySimilar->Trinonadecanoin Meets criterion Distinguishable->Trinonadecanoin Meets criterion

Logical justification for selecting Trinonadecanoin as an internal standard.

Conclusion

The choice of an internal standard is a critical decision in quantitative lipidomics. While stable isotope-labeled standards represent the ideal, odd-chain fatty acid standards like Trinonadecanoin provide a scientifically sound, robust, and cost-effective alternative. Their non-endogenous nature and chemical similarity to the analytes of interest allow for effective normalization of analytical variability, leading to accurate and reliable quantification of fatty acids. For researchers and drug development professionals, the careful selection and consistent application of an appropriate internal standard, such as Trinonadecanoin, is essential for generating high-quality data that can withstand scientific and regulatory scrutiny.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Glyceryl Trinonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for Glyceryl trinonadecanoate, including operational and disposal plans.

This compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form, the following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategorySpecific RecommendationPurpose
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards[1].To protect eyes from dust particles.
Hand Protection Chemical-resistant gloves.To prevent skin contact[2].
Respiratory Protection A dust mask, such as a type N95 (US), should be used, particularly when handling the powder form[2].To prevent inhalation of dust particles.
Body Protection A standard laboratory coat.To protect clothing and skin from accidental spills.
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area. Use a mechanical exhaust system or a laboratory fume hood to minimize dust exposure[1].

Handling Procedures:

  • Avoid Dust Formation: Handle the substance carefully to avoid creating airborne dust[1].

  • Prevent Contact: Take measures to avoid contact with eyes and skin[1].

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • The recommended storage temperature is -20°C[2].

First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, move the person to fresh air. If breathing becomes difficult, consult a physician[1].
Skin Contact In case of contact, wash off with soap and plenty of water. If skin irritation persists, consult a physician[1].
Eye Contact Flush eyes with water as a precaution. If eye irritation persists, consult a physician[1].
Ingestion If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1].
Disposal Plan

Unused or waste this compound should be disposed of responsibly to prevent environmental contamination.

Disposal Method:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company[1].

  • Ensure the disposal container is suitable and properly labeled.

  • Do not let the product enter drains[1].

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Dust Mask) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood or Mechanical Exhaust) handling_weigh Weigh this compound (Avoid Dust Formation) prep_workspace->handling_weigh Proceed to Handling handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware & Surfaces handling_exp->cleanup_decon Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Disposal Company cleanup_waste->cleanup_dispose post_ppe Remove and Dispose of PPE Properly cleanup_dispose->post_ppe Final Steps post_wash Wash Hands Thoroughly

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glyceryl trinonadecanoate
Reactant of Route 2
Reactant of Route 2
Glyceryl trinonadecanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.